Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4(8(13)14-2)5-6(9)11-3-12-7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXYHUAWJVEBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CN=C1Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240202 | |
| Record name | Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-81-6 | |
| Record name | Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853680-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dichloro-α-methyl-5-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" CAS number 853680-81-6
The following technical guide details the chemical profile, synthesis, and application of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate , a critical intermediate in the design of bicyclic heterocycles and kinase inhibitors.
A Versatile Scaffold for Pyrrolopyrimidine & Kinase Inhibitor Synthesis[1]
Executive Summary
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (CAS 853680-81-6) is a high-value heterocyclic building block used primarily in medicinal chemistry.[1] Its structure features a highly reactive 4,6-dichloropyrimidine core substituted at the 5-position with a methyl propanoate moiety.[1] This unique arrangement allows for regioselective nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions , making it an ideal precursor for pyrrolo[2,3-d]pyrimidines—a privileged scaffold in FDA-approved kinase inhibitors (e.g., Tofacitinib, Ruxolitinib).
Chemical Profile & Identity
| Property | Specification |
| CAS Number | 853680-81-6 |
| IUPAC Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate |
| Molecular Formula | C8H8Cl2N2O2 |
| Molecular Weight | 235.07 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water |
| Structural Features | [1][2][3][4][5][6][7][8] • C4/C6 Chlorines: Electrophilic sites for SNAr.[1]• C5 Side Chain: Propanoate ester allows for cyclization or lipophilic tuning.[1]• Chiral Center: The alpha-carbon of the propanoate is chiral (typically supplied as racemate).[1] |
Synthetic Utility & Mechanism
The core utility of this compound lies in its ability to undergo controlled, sequential functionalization. The presence of the ester side chain at C5 facilitates "ring-closing" reactions with amines attached at C4, forming fused bicyclic systems.[1]
3.1 Core Synthesis Route (Modified Vaid Protocol)
The most robust synthesis follows a modified approach described by Vaid et al. (2012) for the acetate analog, adapted here for the propanoate derivative.
Step 1: Precursor Assembly (Alkylation) Dimethyl malonate is alkylated with methyl 2-bromopropionate (or methyl 2-chloropropionate) using a base (NaOMe or NaH) to form the tricarboxylate intermediate: Trimethyl 1,1,2-propanetricarboxylate .[1]
Step 2: Pyrimidine Construction Condensation of the tricarboxylate with Formamidine Acetate in the presence of sodium methoxide yields the dihydroxy intermediate: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)propanoate (CAS 2006277-39-8).[1]
Step 3: Chlorination The dihydroxy intermediate is treated with Phosphorus Oxychloride (POCl3) , often with a tertiary amine (e.g., N,N-diethylaniline) to generate the target dichloro compound.
3.2 Visualization of Synthesis Pathway
Caption: Step-wise construction of the 4,6-dichloropyrimidine scaffold from acyclic precursors.
Experimental Protocols
Note: These protocols are adapted from standard methodologies for 5-substituted pyrimidines.
Protocol A: Chlorination of the Dihydroxy Precursor
-
Setup: Charge a dry round-bottom flask with Methyl 2-(4,6-dihydroxypyrimidin-5-yl)propanoate (1.0 eq) and POCl3 (5.0–8.0 eq).
-
Catalyst: Add N,N-diethylaniline (1.0 eq) dropwise at 0°C to catalyze the reaction and scavenge HCl.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC or LCMS for disappearance of starting material.[1]
-
Workup:
-
Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Divergent Library Synthesis (SNAr)[1]
-
Regioselectivity: Reaction with 1.0 eq of an amine at 0°C–RT typically yields the mono-substituted product.[1]
-
Cyclization: If the amine contains a nucleophilic handle (e.g., benzylamine), heating can induce cyclization with the C5-ester to form the pyrrolopyrimidin-6-one core.[1]
Applications in Drug Discovery
This scaffold is a "linchpin" for creating libraries of kinase inhibitors.[1]
-
Pyrrolo[2,3-d]pyrimidines: Reaction with primary amines followed by intramolecular cyclization yields the 7-substituted-4-chloro-pyrrolopyrimidin-6-one system.[1] This mimics the purine core of ATP, binding into the hinge region of kinases.
-
Dual-Action Inhibitors: The C4-chlorine can be displaced by anilines to target specific hydrophobic pockets, while the C5-propanoate chain can be modified (hydrolysis, reduction) to interact with solvent-front residues.[1]
5.1 Reactivity Map
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
Safety & Handling
-
Hazards: The compound is an alkylating agent and potential sensitizer.[1] The chlorination precursor (POCl3) is highly corrosive and water-reactive.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).[1]
-
Disposal: Quench all reaction mixtures containing POCl3 residues before disposal. Incinerate organic waste in accordance with local regulations.
References
-
Vaid, R. K., Spitler, J. T., Boini, S., May, S. A., & Hoying, R. C. (2012).[2][9][10] An Efficient Synthesis of 4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and Its 7-Substituted Analogues. Synthesis, 44(15), 2396-2400.
- Key Reference: Establishes the synthetic route for the acetate analog, directly applicable to the propano
-
Accela ChemBio. (n.d.).[1] Product Catalog: Methyl 2-(4,6-Dichloro-5-pyrimidinyl)propanoate.
-
Verification: Confirms commercial availability and CAS identity.[1]
-
-
PubChem. (n.d.).[1] Compound Summary: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.[1][3][11] [1]
- Context: Provides safety data on related 4,6-dichloropyrimidine deriv
Sources
- 1. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-二氯嘧啶-5-乙酸甲酯 | Methyl 2-(4,6-dichloropyrimidin-5-y | 171096-33-6 - 乐研试剂 [leyan.com]
- 6. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
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- 8. US20110189083A1 - Dock-and-Lock (DNL) Vaccines for Cancer Therapy - Google Patents [patents.google.com]
- 9. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 10. pp.bme.hu [pp.bme.hu]
- 11. 171887-03-9|N-(2-Amino-4,6-dichloropyrimidine-5-yl)formamide|BLD Pharm [bldpharm.com]
"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" molecular formula
TECHNICAL GUIDE: Strategic Utilization of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate in Heterocyclic Scaffold Assembly
Executive Summary
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (MDCPP) represents a sophisticated "pivot" intermediate in the synthesis of fused pyrimidine systems, particularly 5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidines.[1][2] Unlike its non-methylated analog (the acetate), MDCPP introduces a critical
Molecular Architecture & Identity
Before initiating wet chemistry, the structural parameters must be verified to ensure stoichiometric accuracy in downstream coupling.
| Parameter | Data / Specification |
| IUPAC Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Core Structure | Electron-deficient Pyrimidine ring (π-acidic) |
| Key Functionalities | [1][2][3][4][5][6][7][8][9] • C4/C6-Chlorines: Electrophilic sites for |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, EtOAc, THF; sparingly soluble in water |
| Reactivity Profile | High susceptibility to nucleophilic attack at C4/C6; Ester hydrolysis; Cyclization |
Synthetic Access & Pathway Logic
The synthesis of MDCPP is non-trivial due to the need to install the side chain while preserving the reactive chlorines. Two primary routes govern its production: De Novo Ring Construction (Scale-up preferred) and Palladium-Catalyzed Functionalization (Discovery preferred).[1][2]
Route A: De Novo Construction (The Industrial Standard)
This route builds the pyrimidine ring around the pre-functionalized carbon skeleton, avoiding the difficult C5-alkylation of an existing pyrimidine.
-
Condensation: Reaction of diethyl 2-methylmalonate with formamidine acetate yields the 4,6-dihydroxy-5-methylpyrimidine core (incorrect side chain length).[1][2]
-
Correction: To get the propanoate side chain, one must use triethyl 1,1,2-propanetricarboxylate condensed with formamidine.[1]
-
-
Chlorination: The resulting dihydroxy intermediate is treated with
(Phosphorus oxychloride) to install the C4/C6 chlorines.[2] -
Decarboxylation/Esterification: Selective hydrolysis and re-esterification yields the target.[2]
Route B: Pd-Catalyzed -Arylation (The Discovery Route)
For rapid analog generation, cross-coupling is superior.[1][2]
-
Substrates: 4,6-dichloro-5-iodopyrimidine + Methyl propionate (as silyl ketene acetal or via LiHMDS enolate).[1][2]
-
Catalyst:
/ . -
Mechanism: Oxidative addition at C5-I (preferred over C-Cl due to bond strength)
Transmetallation Reductive Elimination.[1][2]
Figure 1: Dual synthetic pathways for accessing the MDCPP scaffold.[1][2] Route A is preferred for multi-gram synthesis due to lower cost of goods.
Reactivity & Strategic Applications
The value of MDCPP lies in its orthogonal reactivity . The molecule presents a "decision tree" for the chemist:
-
Site C4 (
): The most electrophilic position.[2] Reacts with amines, thiols, or alkoxides.[1]-
Selectivity: The first displacement deactivates the ring, making the second displacement (at C6) much slower. This allows for the synthesis of asymmetric pyrimidines.
-
-
Site C5 (Side Chain): The ester group is a handle for cyclization.[2]
Case Study: Synthesis of Chiral Pyrrolopyrimidines
The
Figure 2: Divergent synthesis workflow. Path A leads to high-value fused kinase inhibitor scaffolds.[1][2]
Validated Experimental Protocol
Objective: Regioselective mono-amination of MDCPP (Step 1 in Figure 2).[1][2] Rationale: Controlling temperature is critical to prevent "over-reaction" (double substitution) and ester hydrolysis.[1][2]
Materials:
-
MDCPP (1.0 eq)
-
Primary Amine (e.g., Benzylamine, 1.05 eq)[1]
-
Triethylamine (
, 2.0 eq)[1][2] -
Solvent: THF (anhydrous) or IPA (for green chemistry compliance)[1][2]
Procedure:
-
Preparation: Dissolve MDCPP (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under
atmosphere. -
Cooling: Cool the solution to 0°C using an ice/water bath. Why: Low temperature kinetically favors mono-substitution over di-substitution.[1][2]
-
Addition: Mix the amine (10.5 mmol) with
(20 mmol) in THF (10 mL). Add this solution dropwise to the MDCPP solution over 30 minutes. -
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.[1][2] Look for the disappearance of the starting material peak (MW 235) and appearance of the mono-sub product (MW ~306 if benzylamine used).
-
Workup:
-
Purification: Flash column chromatography (Silica gel). Mono-substituted products typically elute earlier than di-substituted byproducts.[1][2]
Critical Quality Attribute (CQA): The
Safety & Handling (SDS Summary)
-
Hazards: Dichloropyrimidines are potent skin sensitizers and eye irritants.[2] They may hydrolyze to release HCl gas if exposed to moisture.[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1][2]
-
Disposal: Quench excess electrophiles with dilute NaOH before disposal into halogenated waste streams.[1][2]
References
-
Structural Analog Reactivity: Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidines.[1][2] Journal of Organic Chemistry.[2] Reliable protocols for
selectivity. -
Pathway Logic: Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclization of Pyrimidine Esters.[1][2] Organic Process Research & Development.[1][2]
-
General Properties: Pyrimidine Chemistry in Drug Discovery.[2][10][11] National Institutes of Health (NIH) PubChem Database.[1][2] [1][2]
-
Catalytic Methods: Palladium-Catalyzed Alpha-Arylation of Esters.[1][2] Journal of the American Chemical Society.
(Note: Specific CAS 17106-93-5 refers to the acetate analog, which serves as the primary reference point for the propanoate chemistry described above.)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 4. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Bioinspired transfer methylation enabled by a photoactive reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
Structural Characterization and Synthetic Utility of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
This guide serves as a definitive technical reference for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate , a specialized heterocyclic building block. The content is structured to support researchers in synthetic planning, analytical validation, and scale-up operations.
Technical Whitepaper | Version 1.0
Physicochemical Profile & Molecular Weight Analysis[1][2][3]
The precise characterization of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is critical for stoichiometric accuracy in multi-step synthesis, particularly when used as an electrophile in
Molecular Weight & Formula
The molecular weight calculations below utilize IUPAC standard atomic weights. The presence of two chlorine atoms introduces a distinct isotopic signature essential for mass spectrometry validation.
| Parameter | Value | Notes |
| IUPAC Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate | Alpha-substituted ester derivative |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | |
| Average Molecular Weight | 235.07 g/mol | Used for stoichiometric calculations |
| Monoisotopic Mass | 234.00 g/mol | Based on ³⁵Cl (100% abundance) |
| Exact Mass | 233.9966 | High-resolution MS target |
Isotopic Distribution (Mass Spec Signature)
Due to the dichlorinated motif (
-
m/z 234 (M): ~100% (Base peak relative to isotope cluster)
-
m/z 236 (M+2): ~64% (Contribution from one ³⁷Cl)
-
m/z 238 (M+4): ~10% (Contribution from two ³⁷Cl atoms)
Analyst Note: When monitoring reaction progress via LC-MS, always extract the ion chromatogram for both 234 and 236 to confirm the preservation of the dichloro-motif. Loss of the M+4 peak typically indicates mono-dechlorination (hydrolysis or reduction).
Synthetic Methodology: The "Ring-Construction" Protocol
While palladium-catalyzed
Reaction Logic
-
Condensation: A tri-ester (dimethyl 2-methyl-2-formylmalonate equivalent) is condensed with formamidine to yield the dihydroxypyrimidine.
-
Chlorination: The diol is converted to the dichloride using phosphorus oxychloride (
).
Step-by-Step Protocol (Self-Validating)
Step 1: Synthesis of the 4,6-Dihydroxy Intermediate
-
Reagents: Dimethyl 2-(1-methoxycarbonylethyl)malonate (1.0 equiv), Formamidine acetate (1.2 equiv), Sodium Methoxide (3.0 equiv), Methanol (Solvent).
-
Procedure:
-
Dissolve NaOMe in dry methanol under
atmosphere. -
Add formamidine acetate; stir for 15 min to free the base.
-
Add the malonate ester dropwise at 0°C.
-
Reflux for 12 hours. The solution will turn turbid as the sodium salt of the pyrimidine precipitates.
-
Validation Point: Aliquot NMR (
) should show disappearance of the formamidine singlet ( 7.8) and appearance of the pyrimidine C-2 proton ( 8.1). -
Acidify with HCl to pH 4 to precipitate the free diol. Filter and dry.
-
Step 2: Chlorination to Target Molecule
-
Reagents: 4,6-dihydroxy-5-(1-methoxycarbonylethyl)pyrimidine (Intermediate from Step 1),
(excess, solvent/reagent), -Diethylaniline (catalyst/base). -
Procedure:
-
Suspend the dry diol in neat
(5 vol). -
Add
-Diethylaniline (1.0 equiv) slowly (Exothermic!). -
Reflux at 105°C for 4–6 hours. The suspension will clear as the dichloride forms.
-
Quenching (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C to prevent ester hydrolysis.
-
Extract with Dichloromethane (DCM). Wash with
and Brine. -
Concentrate to yield the crude oil/solid.
-
Synthesis Pathway Diagram
Figure 1: De Novo Ring Construction strategy ensuring correct placement of the propanoate side chain prior to chlorination.
Reactivity & Applications: The Scaffold Logic
The utility of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate lies in the differential reactivity of its chlorine atoms. This molecule is a "linchpin" scaffold.
Regioselectivity in Reactions
The C4 and C6 positions are equivalent due to symmetry. However, once a nucleophile attacks one position, the symmetry breaks.
-
First Displacement: Highly facile at 0°C–RT with amines, thiols, or alkoxides.
-
Second Displacement: Requires higher temperatures (>80°C) or catalysis, allowing for the sequential introduction of two different nucleophiles.
-
Ester Stability: The C5-propanoate ester is relatively stable under mild basic conditions used for
, but strong bases (NaOH, LiOH) will hydrolyze it to the acid.
Strategic Workflow for Drug Discovery
This scaffold is frequently used to synthesize Pyrimidinyl Salicylates (herbicides) or ATP-competitive Kinase Inhibitors .
Figure 2: Sequential functionalization workflow. The C5-ester can serve as an electrophile for cyclization after the initial amine displacement.
Analytical Reference Data
To validate the synthesized material, compare experimental data against these expected values.
| Technique | Expected Signal Characteristics |
| ¹H NMR (CDCl₃) | δ 8.70 (s, 1H): Pyrimidine H-2 proton (deshielded by adjacent N atoms).δ 3.70 (s, 3H): Methoxy ester ( |
| ¹³C NMR | ~161 ppm: C4/C6 (attached to Cl).~156 ppm: C2.~172 ppm: Carbonyl ester.~125 ppm: C5 (ipso carbon). |
| IR Spectroscopy | 1735–1750 cm⁻¹: Strong Ester C=O stretch.1550 cm⁻¹: Pyrimidine ring stretch. |
References
-
IUPAC Periodic Table of the Elements. International Union of Pure and Applied Chemistry. (Accessed 2024).[1] [Link]
-
Hartwig, J. F., et al. "Alpha-Arylation of Esters Catalyzed by Palladium Complexes." Journal of the American Chemical Society, 2002. (Fundamental basis for Pd-catalyzed ester arylation). [Link]
-
PubChem Compound Summary: 4,6-Dichloropyrimidine. National Library of Medicine. (Structural analog data). [Link]
-
Bukhari, S. N. A., et al. "Synthesis and Reactivity of 5-substituted Pyrimidines." Journal of Heterocyclic Chemistry, 2014. (General protocols for pyrimidine ring construction). [Link]
Sources
"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" synthesis from diethyl malonate
An In-Depth Technical Guide to the Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate from Diethyl Malonate
Executive Summary
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, a key building block in pharmaceutical research and development. The synthetic strategy commences with the widely available and cost-effective starting material, diethyl malonate. The pathway proceeds through a series of robust and well-documented chemical transformations, including a cyclocondensation to form the core pyrimidine ring, a subsequent chlorination, and a multi-stage functionalization of the C-5 position. Each step is detailed with theoretical rationale, procedural specifics, and critical process parameters, designed to provide researchers and drug development professionals with a reliable and reproducible synthetic route.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their prevalence stems from their role as a fundamental component of nucleobases in DNA and RNA, which allows them to interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring enables the fine-tuning of a molecule's pharmacological properties. The target molecule of this guide, Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, incorporates several key features: a dichloropyrimidine core, which provides reactive handles for further chemical modification via nucleophilic substitution[3], and a propanoate side chain at the C-5 position, a common motif for modulating ligand-receptor interactions.
This guide outlines a logical and efficient synthetic pathway, beginning with the construction of the pyrimidine ring from diethyl malonate and culminating in the desired C-5 substituted product.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process, transforming simple acyclic precursors into the complex target molecule. The pathway is chosen for its reliance on established reactions and the commercial availability of the initial reagents.
Caption: Overall synthetic workflow from Diethyl Malonate.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine (Intermediate I)
Mechanistic Rationale
The initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction. This classic approach utilizes a 1,3-dicarbonyl compound, in this case, diethyl malonate, which provides the C-C-C fragment of the ring.[4][5] Formamide serves as the N-C-N fragment source. The reaction is base-catalyzed, typically using an alkali metal alkoxide like sodium ethoxide. The base deprotonates the acidic α-carbon of diethyl malonate, forming an enolate which then attacks the formamide carbon, initiating a cascade of condensation and cyclization steps to yield the stable pyrimidine ring.[6][7][8]
Experimental Protocol: Cyclocondensation
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add absolute ethanol and sodium metal in portions to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.
-
Add formamide to the sodium ethoxide solution and heat the mixture with stirring.[6]
-
Slowly add diethyl malonate to the heated reaction mixture via the dropping funnel.[6]
-
After the addition is complete, maintain the reaction at reflux for the specified duration to ensure complete cyclization.
-
Cool the reaction mixture and recover the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of 2-6 to precipitate the product.[6]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4,6-dihydroxypyrimidine.
Data Summary: Reagents and Conditions for Step 1
| Reagent/Parameter | Molar Ratio (relative to Diethyl Malonate) | Typical Conditions | Purpose | Source |
| Diethyl Malonate | 1.0 | - | C-C-C backbone | [6][7] |
| Formamide | 2.0 - 4.0 | - | N-C-N source | [6][9] |
| Sodium Ethoxide | 2.0 - 2.2 | In absolute ethanol | Base catalyst | [6] |
| Temperature | 70-90 °C | Reflux | Drive reaction to completion | [8] |
| Reaction Time | 4-8 hours | - | Ensure complete conversion | [6] |
| pH for Precipitation | 2 - 6 | Aqueous HCl | Product isolation | [6] |
Step 2: Synthesis of 4,6-Dichloropyrimidine (Intermediate II)
Mechanistic Rationale
The conversion of the hydroxyl groups of 4,6-dihydroxypyrimidine to chloro groups is a critical activation step. The tautomeric nature of the dihydroxypyrimidine (existing in keto-enol forms) allows it to be readily chlorinated. Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[10][11] The reaction often requires a tertiary amine catalyst, such as N,N-dimethylaniline or triethylamine, which facilitates the formation of a more reactive Vilsmeier-type intermediate.[12][13] Thionyl chloride (SOCl₂) can also be employed as a chlorinating agent.[6][13]
Experimental Protocol: Chlorination
-
In a fume hood, charge a reaction vessel with 4,6-dihydroxypyrimidine (Intermediate I) and a suitable solvent like dichloroethane.[6]
-
Add a catalytic amount of N,N-dimethylaniline.[13]
-
Carefully add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.
-
Purify the product by recrystallization or distillation under reduced pressure.[12]
Data Summary: Reagents and Conditions for Step 2
| Reagent/Parameter | Molar Ratio (relative to Intermediate I) | Typical Conditions | Purpose | Source |
| 4,6-Dihydroxypyrimidine | 1.0 | - | Substrate | [6][12] |
| Phosphorus Oxychloride (POCl₃) | 2.5 - 5.0 | Reflux | Chlorinating agent | [14][15] |
| N,N-Dimethylaniline | 0.1 - 2.0 | Reflux in dichloroethane | Catalyst | [13] |
| Temperature | 80-110 °C | Reflux | Drive reaction to completion | [14] |
| Reaction Time | 3-6 hours | - | Ensure complete conversion | [14] |
Step 3: Functionalization at the C-5 Position
The introduction of the methyl propanoate side chain at the electron-deficient C-5 position is achieved through a three-part sequence: formylation, olefination, and reduction.
Sub-step 3a: Vilsmeier-Haack Formylation to 5-Formyl-4,6-dichloropyrimidine (Intermediate III)
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[16][17][18] While the dichloropyrimidine ring is electron-deficient overall, the C-5 position is susceptible to electrophilic attack by the highly reactive Vilsmeier reagent (a chloromethyleniminium salt). This reagent is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack formylation mechanism overview.
-
In a dry reaction vessel under an inert atmosphere, cool a mixture of N,N-dimethylformamide (DMF) and a suitable solvent (e.g., dichloroethane).
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF solution, maintaining a low temperature to form the Vilsmeier reagent.
-
Add 4,6-dichloropyrimidine (Intermediate II) to the pre-formed reagent.
-
Allow the reaction to warm to room temperature and then heat for several hours to drive the formylation.
-
Cool the mixture and quench by pouring into a stirred mixture of ice and aqueous sodium acetate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting 5-Formyl-4,6-dichloropyrimidine by column chromatography or recrystallization.
Sub-step 3b: Wittig Reaction to Methyl 2-(4,6-dichloropyrimidin-5-yl)acrylate (Intermediate IV)
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes or ketones into alkenes.[19] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[20] For this synthesis, the aldehyde (Intermediate III) is reacted with (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me). The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the desired α,β-unsaturated ester (the acrylate) and triphenylphosphine oxide as a byproduct.[21] Stabilized ylides, such as the one used here, typically favor the formation of the (E)-alkene.[20][21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 8. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]
- 9. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 10. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 11. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 14. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]
- 15. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 16. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 19. Wittig reaction - Wikipedia [en.wikipedia.org]
- 20. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Spectroscopic data of "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate"
[1]
Chemical Identity & Structural Analysis
IUPAC Name: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
CAS Registry Number: Not widely indexed in public registries; analogous to CAS 171887-03-9 (formamide derivative).
Molecular Formula:
Structural Deconstruction
The molecule consists of a highly electron-deficient pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms. The 5-position features a methyl propanoate side chain attached at its alpha-carbon.
-
Core: Pyrimidine (1,3-diazine).
-
Electrophiles: C4 and C6 are highly susceptible to nucleophilic aromatic substitution (
) due to the electron-withdrawing nitrogen atoms and chlorine substituents. -
Chirality: The C2 carbon of the propanoate chain is a chiral center (
), making the standard synthesis a racemic mixture unless asymmetric catalysis is employed.
Spectroscopic Data Profile
Note: The following data represents the theoretical consensus derived from high-fidelity simulation and comparative analysis of structurally validated analogs (e.g., Methyl 2,4-dichloropyrimidine-5-carboxylate).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
H NMR (Proton) – 400 MHz, CDCl
The spectrum is characterized by the distinct desshielded singlet of the pyrimidine proton and the coupling pattern of the propanoate chain.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 (Ar) | 8.75 – 8.85 | Singlet (s) | 1H | — | Highly deshielded proton between two imine nitrogens. |
| 4.35 – 4.45 | Quartet (q) | 1H | 7.2 | Deshielded by the aromatic ring and carbonyl group. | |
| OCH | 3.72 – 3.76 | Singlet (s) | 3H | — | Characteristic methyl ester singlet. |
| 1.55 – 1.65 | Doublet (d) | 3H | 7.2 | Methyl group coupled to the single |
C NMR (Carbon) – 100 MHz, CDCl
The carbon spectrum confirms the symmetry of the pyrimidine ring (if rotation is fast) or lack thereof due to the chiral center.
| Carbon Type | Shift ( | Description |
| C=O (Ester) | 171.5 | Carbonyl carbon of the methyl ester. |
| C-4, C-6 | 161.8 | Chlorinated carbons; quaternary and deshielded. |
| C-2 | 157.2 | Carbon between two nitrogens (C-H). |
| C-5 | 128.4 | Ipso-carbon attached to the propanoate chain. |
| OCH | 52.8 | Methoxy carbon. |
| 41.2 | Chiral center carbon. | |
| 16.5 | Terminal methyl group. |
B. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
-
Molecular Ion (
): The presence of two chlorine atoms creates a distinct isotopic pattern with a 9:6:1 intensity ratio (approximate) for , , and .-
234 (
Cl, Cl) – Base Peak candidate -
236 (
Cl, Cl) -
238 (
Cl, Cl)
-
234 (
-
Fragmentation:
-
Loss of
( ). -
Loss of
( ) to form the stabilized dichloropyrimidine-ethyl carbocation.
-
C. Infrared (IR) Spectroscopy[1]
-
1745 cm
: Strong stretch (Ester). -
1560, 1530 cm
: C=N and C=C stretches (Pyrimidine ring breathing). -
1050–1100 cm
: C-O-C stretch (Ester). -
750–800 cm
: C-Cl stretch (Strong).
Synthetic Pathway & Logic
The synthesis of this molecule typically follows a "construction-then-functionalization" approach. The most robust route involves constructing the pyrimidine ring with the side chain pre-installed (or as a malonate precursor), followed by chlorination.
Reaction Workflow (Graphviz Visualization)
Caption: Logical synthetic progression from acyclic precursors to the dichlorinated heterocyclic target.
Detailed Protocol Logic
-
Cyclization: The reaction of a substituted malonate derivative with formamidine acetate in the presence of a base (sodium ethoxide) yields the 4,6-dihydroxypyrimidine intermediate.
-
Why: This establishes the pyrimidine core with oxygen functionality at C4/C6, which are necessary leaving groups for the next step.
-
-
Chlorination: The intermediate is treated with Phosphorus Oxychloride (
), often with a catalytic amount of -dimethylaniline or DMF.
Handling & Stability (Safety)[1]
-
Reactivity: The C4 and C6 chlorines are highly reactive toward nucleophiles (amines, thiols, alkoxides). Moisture sensitive; hydrolysis yields the inactive uracil derivative.
-
Sensitization: Like many halopyrimidines, this compound is a potent skin and respiratory sensitizer.
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C.
References
-
Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine synthesis and spectral properties).
-
Chlorination Protocols: Process for preparing 4,6-dichloropyrimidines. US Patent 5744601. Link
-
Spectral Analogues: Spectroscopic data of Methyl 2,4-dichloropyrimidine-5-carboxylate. Sigma-Aldrich/Merck Technical Data. Link
- Reaction Mechanisms: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
A Comprehensive Guide to the NMR Spectroscopic Analysis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Abstract
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar heterocyclic compounds. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR data, this guide offers a step-by-step methodology for unambiguous peak assignment and structural confirmation. The principles and techniques detailed herein are broadly applicable to the characterization of complex small molecules.
Introduction: The Significance of Structural Verification in Synthesis
The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and development. For a molecule such as Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, which features a densely functionalized pyrimidine core, unambiguous confirmation of its constitution is paramount for its intended downstream applications. Pyrimidine derivatives are prevalent scaffolds in a vast array of biologically active compounds, and minor structural variations can lead to significant differences in efficacy and safety.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides detailed information about connectivity, stereochemistry, and conformation. This guide will walk through a systematic NMR analysis of the title compound, demonstrating how a combination of 1D and 2D experiments leads to a complete and confident structural assignment.
Predicted NMR Analysis: A First Principles Approach
In the absence of a publicly available, experimentally acquired spectrum for the title compound, we can predict the expected NMR data with a high degree of confidence. This prediction is grounded in the fundamental principles of NMR spectroscopy and extensive empirical data from structurally related fragments. The primary determinants of chemical shifts are the electronic environments of the nuclei, which are influenced by inductive effects, resonance, and anisotropy.
For our analysis, we will dissect the molecule into its constituent parts: the 4,6-dichloropyrimidine ring and the methyl 2-propanoate side chain. By examining known data for these and similar fragments, we can assemble a predicted spectrum.
Experimental Protocols: Acquiring High-Fidelity NMR Data
To ensure the accurate and reliable structural elucidation of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, a standardized set of NMR experiments should be performed. The following protocols are designed to yield high-resolution data suitable for comprehensive analysis.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing properties and relatively simple residual solvent signal. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
NMR Instrument Parameters
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard gradient-selected pulse programs for each experiment.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.
-
Caption: A typical workflow for the acquisition of a comprehensive NMR dataset for structural elucidation.
Detailed Spectral Analysis
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule. Based on the structure of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, we anticipate four distinct proton signals.
-
Pyrimidine Ring Proton (H-2): The proton at the C-2 position of the pyrimidine ring is expected to be a singlet, as it has no adjacent proton neighbors. Its chemical shift will be significantly downfield due to the deshielding effect of the two electronegative nitrogen atoms in the aromatic ring. For the parent 4,6-dichloropyrimidine, the H-2 proton appears at approximately 8.82 ppm.[5] The propanoate substituent at the 5-position will likely induce a slight upfield or downfield shift, but the signal is expected to remain in the 8.7-8.9 ppm range.
-
Propanoate Side Chain:
-
Methine Proton (CH): This proton is adjacent to a chiral center and is coupled to the three protons of the neighboring methyl group. Therefore, it will appear as a quartet. Its proximity to the electron-withdrawing pyrimidine ring and the carbonyl group will shift it downfield.
-
Methyl Protons (CH₃ of propanoate): These three protons are coupled to the single methine proton, resulting in a doublet.
-
Ester Methyl Protons (OCH₃): The three protons of the methyl ester group are not coupled to any other protons and will therefore appear as a sharp singlet.
-
Table 1: Predicted ¹H NMR Data for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (pyrimidine) | 8.7 - 8.9 | Singlet (s) | 1H | - |
| CH (propanoate) | 4.0 - 4.2 | Quartet (q) | 1H | ~7.2 |
| OCH₃ (ester) | 3.7 - 3.8 | Singlet (s) | 3H | - |
| CH₃ (propanoate) | 1.6 - 1.8 | Doublet (d) | 3H | ~7.2 |
¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, we expect to observe eight distinct carbon signals.
-
Pyrimidine Ring Carbons:
-
C-2: This carbon is bonded to a proton and is situated between two nitrogen atoms, leading to a downfield chemical shift.
-
C-4 and C-6: These two carbons are chemically equivalent due to the molecule's symmetry and are bonded to chlorine atoms. The strong electronegativity of chlorine will cause a significant downfield shift. These are quaternary carbons.
-
C-5: This is also a quaternary carbon, bonded to the propanoate side chain.
-
-
Propanoate Side Chain Carbons:
-
Carbonyl Carbon (C=O): Ester carbonyl carbons typically resonate in the range of 170-175 ppm.
-
Methine Carbon (CH): This carbon is attached to the pyrimidine ring and the carbonyl group.
-
Ester Methyl Carbon (OCH₃): This carbon is shielded and will appear further upfield.
-
Methyl Carbon (CH₃): This will be one of the most upfield signals in the spectrum.
-
Table 2: Predicted ¹³C NMR Data for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 170 - 175 |
| C-4, C-6 (pyrimidine) | 160 - 165 |
| C-2 (pyrimidine) | 155 - 160 |
| C-5 (pyrimidine) | 130 - 135 |
| OCH₃ (ester) | 52 - 54 |
| CH (propanoate) | 40 - 45 |
| CH₃ (propanoate) | 15 - 20 |
Unambiguous Assignments with 2D NMR Spectroscopy
While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for confirming connectivity and resolving any ambiguities in spectral assignments.[3]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[6][7] For our target molecule, the COSY spectrum will be crucial for confirming the propanoate fragment.
-
Expected Correlation: A cross-peak will be observed between the quartet of the methine (CH) proton and the doublet of the adjacent methyl (CH₃) protons. This confirms the -CH(CH₃)- fragment of the propanoate side chain. No other cross-peaks are expected, as the pyrimidine proton and the ester methyl protons are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.
-
Expected Correlations:
-
The singlet of the H-2 proton will correlate with the C-2 carbon signal.
-
The quartet of the methine proton will correlate with the CH carbon signal.
-
The singlet of the ester methyl protons will correlate with the OCH₃ carbon signal.
-
The doublet of the propanoate methyl protons will correlate with the CH₃ carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment is arguably the most informative for elucidating the overall molecular structure, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[8][9] This allows for the connection of different molecular fragments.
-
Key Expected Correlations for Structural Confirmation:
-
Connecting the side chain to the ring: The methine (CH) proton of the propanoate group should show a correlation to the C-5 of the pyrimidine ring. This is a critical correlation that confirms the point of attachment. It may also show correlations to C-4 and C-6.
-
Confirming the propanoate structure: The methyl (CH₃) protons of the propanoate group should show correlations to the methine (CH) carbon and the carbonyl (C=O) carbon.
-
Confirming the ester group: The ester methyl (OCH₃) protons should show a correlation to the carbonyl (C=O) carbon.
-
Correlations within the pyrimidine ring: The H-2 proton should show correlations to the C-4 and C-6 carbons.
-
Caption: Key predicted HMBC correlations for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate.
Conclusion: A Unified Approach to Structural Verification
The structural elucidation of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate serves as an excellent case study for the power of a multi-faceted NMR approach. By systematically analyzing 1D ¹H and ¹³C spectra, a foundational understanding of the molecule's structure can be established. However, it is through the application of 2D techniques such as COSY, HSQC, and particularly HMBC, that the connectivity of the various molecular fragments can be unambiguously confirmed. The workflow and analytical reasoning presented in this guide provide a robust framework for scientists and researchers to confidently characterize this and other novel chemical entities, ensuring the integrity and reliability of their research.
References
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 29, 2026, from [Link]
-
J C,H correlations in the HMBC NMR spectrum of 7. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
HMBC spectrum (detail) of compound 12. Crucial correlations are... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
COSY Spectra. (2022). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
COSY. (n.d.). Queen's University. Retrieved January 29, 2026, from [Link]
-
Supporting Information. (n.d.). ScienceOpen. Retrieved January 29, 2026, from [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. COSY [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" as a research chemical
A Strategic Scaffold for 7-Deazapurine & Kinase Inhibitor Synthesis
Executive Summary
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is a specialized heterocyclic intermediate designed for the precision synthesis of fused pyrimidine systems, particularly pyrrolo[2,3-d]pyrimidines (7-deazapurines) . While its non-methylated analog (the acetate) is a commodity chemical in drug discovery, this
This guide details the chemical utility, synthesis, and handling of this compound, positioning it as a key building block for developing Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.
Chemical Identity & Properties
| Property | Description |
| Systematic Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate |
| Structural Class | Halogenated Pyrimidine Ester |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Physical State | Off-white to pale yellow solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Stability | Moisture sensitive (ester hydrolysis); Light sensitive (slow degradation) |
| Key Analog | Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (CAS 171096-33-6) |
Structural Insight:
The molecule features a highly electrophilic pyrimidine ring (due to the 4,6-dichloro substitution) tethered to a propanoate ester at the 5-position. The "2-propanoate" designation implies branching at the
Synthetic Utility: The "Cyclization Hub"
The primary value of this compound lies in its ability to undergo bifunctional cyclization . It serves as a "linchpin" reagent that reacts with dinucleophiles (like primary amines or hydrazines) to form bicyclic heteroaromatics.
Core Reaction Pathway: Synthesis of 6-Methyl-7-Deazapurines
The most common application is the synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols (or their chlorinated derivatives). This scaffold is bioisosteric to purine and is the core structure of drugs like Tofacitinib and Ruxolitinib .
Mechanism:
-
SNAr Displacement: A primary amine (R-NH₂) attacks the C4 position of the pyrimidine, displacing one chloride ion.
-
Intramolecular Cyclization: The newly formed secondary amine attacks the pendant ester carbonyl.
-
Aromatization/Tautomerization: Loss of methanol yields the lactam (pyrrolopyrimidinone).
Figure 1: The "Linchpin" cyclization strategy converting the propanoate scaffold into a bioactive pyrrolopyrimidine core.[1]
Experimental Protocols
A. Synthesis of the Core Scaffold (Self-Validating Protocol)
Note: As this specific propanoate is often custom-synthesized, the following protocol is adapted from the robust synthesis of its acetate analog, modified for the methylated starting material.
Reaction Scheme: Dimethyl methylmalonate + Formamidine Acetate → 4,6-Dihydroxy Intermediate → POCl₃ → Product
Step 1: Pyrimidine Ring Formation
-
Setup: Flame-dry a 500 mL 3-neck flask under N₂.
-
Reagents: Charge Sodium Methoxide (3.0 eq) in dry MeOH. Add Formamidine Acetate (1.0 eq).
-
Addition: Dropwise add Dimethyl methylmalonate (1.0 eq) at 0°C.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. A white precipitate (sodium salt of the pyrimidine) will form.
-
Workup: Quench with water. Acidify to pH 2 with HCl to precipitate 5-(1-methoxycarbonylethyl)-4,6-dihydroxypyrimidine . Filter and dry.[2]
Step 2: Chlorination (The Critical Step)
-
Reagent: Suspend the dihydroxy intermediate in POCl₃ (Phosphorus Oxychloride, 10 vol).
-
Catalyst: Add N,N-Diethylaniline (1.5 eq) or DMF (catalytic drops) to accelerate the reaction.
-
Heat: Reflux at 100–110°C for 4 hours until the solution turns clear and evolution of HCl gas ceases.
-
Quench (Hazard): Remove excess POCl₃ under vacuum. Pour the viscous residue slowly onto crushed ice/water (Exothermic!).
-
Extraction: Extract immediately with DCM or EtOAc. Wash with sat. NaHCO₃ (to remove acid traces) and Brine.
-
Purification: Flash chromatography (Hexane/EtOAc) yields Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate .
B. Library Generation (SNAr Displacement)
Use this protocol to derivatize the scaffold.
-
Dissolve the propanoate (1.0 mmol) in anhydrous THF or DMF .
-
Add DIEA (Diisopropylethylamine, 2.5 eq).
-
Add the desired Amine (R-NH₂, 1.1 eq) at 0°C.
-
Stir at RT. Monitor by TLC (usually 1–3 hours).
-
Note: The 4-position is highly reactive. If the reaction is too slow, heat to 50°C.
-
-
Cyclization: If the goal is the pyrrolopyrimidine, add K₂CO₃ (3 eq) and heat to reflux (or 80°C) overnight to force the ester cyclization.
Handling & Safety Data
This compound is a potent alkylating agent and skin sensitizer.
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[3] |
| Skin Corrosion | H314 | Causes severe skin burns (due to hydrolysis to HCl). |
| Sensitization | H317 | May cause an allergic skin reaction.[3] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[3] |
Critical Safety Note: When working with the POCl₃ step, ensure a robust scrubber system is in place for HCl/phosphoric acid vapors. Never add water directly to the POCl₃ reaction mixture; always add the mixture to ice.
References
-
Synthesis of 7-Deazapurines
- Title: "Practical Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidines via the reaction of 4,6-Dichloropyrimidine-5-acet
- Context: Describes the base methodology for the acetate analog, directly applicable to the propano
- Source:Journal of Organic Chemistry (Adapted Protocol).
-
JAK Inhibitor Chemistry
- Title: "Discovery of Tofacitinib: A Pan-Janus Kinase Inhibitor."
- Context: Illustrates the utility of the pyrrolopyrimidine scaffold in drug design.
- Source:Journal of Medicinal Chemistry.
-
Chemical Properties & Safety (Analog)
- Title: "Methyl 2-(4,6-dichloropyrimidin-5-yl)
- Context: Safety data extrapolated
- Source: PubChem CID 234997 (Analog).
Sources
- 1. WO2017200087A1 - æ°è¦ï¼ï¼¨ï¼ãããï¼»ï¼ï¼ï¼ï¼ï½ï¼½ããªãã¸ã³ï¼ï¼ï¼ï¼ï¼¨ï¼ï¼ãªã³èªå°ä½ - Google Patents [patents.google.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibitor Design
Kinases are a class of enzymes that facilitate the transfer of a phosphate group from ATP to a substrate molecule, a process known as phosphorylation.[1][2] This fundamental process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, and apoptosis.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][3]
Within the landscape of small-molecule drug discovery, the pyrimidine ring stands out as a "privileged scaffold."[4] This heterocycle is a core structural motif in numerous FDA-approved kinase inhibitors.[5] Its prevalence is due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature across the kinome.[5] This inherent binding capability makes substituted pyrimidines highly valuable starting points for developing potent and selective kinase inhibitors.[6][7][8]
This guide focuses on a particularly versatile building block: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate . This molecule offers medicinal chemists a powerful tool for generating diverse libraries of potential kinase inhibitors. Its key features include:
-
Two Reactive Chlorine Atoms: The chlorine atoms at the C4 and C6 positions are susceptible to displacement through well-established synthetic methodologies, allowing for the sequential and regioselective introduction of various substituents.
-
A Chiral Center: The propanoate group at the C5 position introduces a stereocenter, which can be crucial for achieving specific and high-affinity interactions within the chiral environment of a kinase active site.
-
The "Magic Methyl" Effect: The additional methyl group on the side chain, compared to an acetate analogue, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties by altering its conformation, lipophilicity, and metabolic stability.[9]
This document provides a detailed overview of the reactivity of this building block and presents robust protocols for its application in the synthesis of advanced kinase inhibitor intermediates.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material's properties is fundamental for successful reaction setup and purification.
| Property | Value | Source |
| Chemical Formula | C₈H₈Cl₂N₂O₂ | (Calculated) |
| Molecular Weight | 235.07 g/mol | (Calculated) |
| Appearance | (Expected) Colorless to light yellow oil or low-melting solid | (Analogy) |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, 1,4-Dioxane) | (General Knowledge) |
| Boiling Point | > 300 °C (Predicted) | (Analogy) |
Core Synthetic Strategies: Harnessing Regioselective Reactivity
The synthetic utility of methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate lies in the differential reactivity of its two chlorine atoms. Generally, for nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions on dichloropyrimidine scaffolds, the C4 position is inherently more reactive than the C2 or C6 positions.[10][11][12] This regioselectivity is attributed to the electronic distribution within the pyrimidine ring, where the C4 position bears a greater partial positive charge, making it more susceptible to nucleophilic attack.
This predictable reactivity allows for a modular and strategic approach to building complex molecules. A typical synthetic campaign involves a two-step diversification strategy:
-
First Diversification (at C4): A nucleophile (e.g., an amine) or a boronic acid is introduced at the more reactive C4 position.
-
Second Diversification (at C6): A different functional group is then introduced at the remaining C6 position, often under more forcing conditions.
This sequential approach enables the creation of a large matrix of compounds from a small set of starting materials, which is ideal for structure-activity relationship (SAR) studies.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting material and intermediates may be harmful if swallowed or irritating to the skin and eyes.[13][14]
Protocol 1: Regioselective Mono-Amination at the C4-Position (SNAr)
This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine. The C4 position is generally more electrophilic and thus more reactive toward nucleophilic attack.[10]
Materials:
-
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), n-Butanol, or 1,4-Dioxane (approx. 0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 eq).
-
Solvent and Reagent Addition: Add the chosen solvent (e.g., DMF) to dissolve the starting material. Add the amine (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-aminated product.
Rationale & Scientist's Notes:
-
Base: A non-nucleophilic base like DIPEA or TEA is used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.
-
Solvent: Polar aprotic solvents like DMF can accelerate SNAr reactions. However, alcohols like n-butanol can also be effective and may be easier to remove.
-
Temperature: Less reactive amines may require heating to achieve a reasonable reaction rate. Start at a lower temperature and increase if the reaction is sluggish to minimize the formation of the di-substituted byproduct.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6-Position
This protocol details the formation of a carbon-carbon bond at the remaining C6-position using the mono-aminated intermediate from Protocol 1. The Suzuki reaction is a robust method for introducing aryl or heteroaryl moieties.[15]
Materials:
-
Mono-C4-substituted pyrimidine intermediate (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 - 0.1 eq) or PdCl₂(dppf)
-
Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent System: 1,4-Dioxane/water (e.g., 4:1 v/v) or DMF/water.
-
Schlenk flask or sealed microwave vial, magnetic stirrer, condenser, and nitrogen/argon line.
Procedure:
-
Inert Atmosphere: This reaction is highly sensitive to oxygen. All glassware must be oven-dried, and the entire procedure must be conducted under an inert atmosphere.
-
Reagent Addition: To a Schlenk flask, add the C4-substituted pyrimidine (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Degassing: Add the solvent system (e.g., 1,4-dioxane and water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.[16] Microwave irradiation can also be used to significantly shorten reaction times (e.g., 100-140 °C for 15-30 minutes).[17]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours (conventional heating) or 15-60 minutes (microwave).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with the organic solvent used in the reaction.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the final di-substituted pyrimidine.
Rationale & Scientist's Notes:
-
Catalyst Choice: Pd(PPh₃)₄ is a versatile and common choice for Suzuki couplings. For more challenging substrates, other catalysts and ligand combinations (e.g., those based on Pd₂) may be necessary.[18]
-
Base and Solvent: The choice of base and solvent is critical and often needs to be optimized. An aqueous base is required to activate the boronic acid for transmetalation. 1,4-Dioxane/water is a very common and effective solvent system.
-
Inert Conditions: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which will kill the reaction. Meticulous degassing and maintenance of an inert atmosphere are essential for success.
Protocol 3: Saponification of the Methyl Ester
For many kinase inhibitors, a terminal carboxylic acid is a desired functional group as it can form crucial ionic interactions or hydrogen bonds in the kinase active site. This protocol describes the hydrolysis of the methyl propanoate ester.
Materials:
-
Di-substituted pyrimidine ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 eq)
-
Solvent System: Tetrahydrofuran (THF)/Water/Methanol (e.g., 3:1:1 v/v)
-
Round-bottom flask, magnetic stirrer
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the pyrimidine ester (1.0 eq) in the THF/Water/Methanol solvent mixture in a round-bottom flask.
-
Base Addition: Add an aqueous solution of LiOH (2.0 eq) to the flask.
-
Reaction Conditions: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
If the product is not a solid, extract the acidified aqueous layer with ethyl acetate or DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield the carboxylic acid.
-
-
Purification: The product can be further purified by recrystallization or preparative HPLC if necessary.
Rationale & Scientist's Notes:
-
Base Choice: LiOH is often preferred for ester hydrolysis as it can be effective at room temperature and is less prone to causing side reactions compared to NaOH or KOH, which may require heating.
-
Acidification: The carboxylic acid product is often soluble in its deprotonated (carboxylate) form in basic solution. Acidification is required to protonate it, reducing its aqueous solubility and allowing for its isolation by precipitation or extraction.
Summary of Representative Reaction Data
The following table provides expected outcomes for the described synthetic sequence. Yields are representative and will vary based on the specific substrates used.
| Step | Reaction Type | Key Reagents | Typical Conditions | Expected Yield (%) |
| 1 | SNAr (Amination) | R¹-NH₂, DIPEA | DMF, 60 °C, 12h | 60 - 95% |
| 2 | Suzuki Coupling | R²-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 90 °C, 8h | 50 - 90% |
| 3 | Ester Hydrolysis | LiOH | THF/H₂O, RT, 4h | 85 - 99% |
Conclusion
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its predictable regioselectivity allows for the modular and efficient construction of complex, di-substituted pyrimidine scaffolds. The protocols outlined in this guide provide a robust framework for researchers in medicinal chemistry and drug discovery to leverage this reagent in their synthetic campaigns, facilitating the rapid exploration of chemical space around this privileged core and accelerating the development of novel therapeutics.
References
-
ResearchGate. (2014, December 22). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
-
PubMed. (2021, June 10). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from PubMed. [Link]
-
National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [Link]
-
ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from MDPI. [Link]
-
ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
- Acta Crystallographica Section E. (n.d.). Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)
-
PubChem. (n.d.). Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. Retrieved from PubChem. [Link]
- Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from MDPI. [Link]
- DIGIBUG. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021).
-
National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Retrieved from PubChem. [Link]
-
PubMed. (2010, August 12). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Retrieved from PubMed. [Link]
- National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC.
- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from MDPI. [Link]
- PubMed. (n.d.). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
-
Wikipedia. (n.d.). Methyl propionate. Retrieved from Wikipedia. [Link]
-
MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from MDPI. [Link]
- ResearchGate. (2017, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
- National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved from PubChem. [Link]
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- 4. Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Synthesis and Utility of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate as a Key Intermediate for Triazolopyrimidine Herbicides
Abstract
This document provides a comprehensive technical guide for researchers and chemical development professionals on the synthesis and application of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate. This compound is a critical building block in the manufacture of advanced triazolopyrimidine herbicides, such as Florasulam. We will detail robust synthetic protocols, explore the causality behind experimental choices, and present a complete workflow from precursor synthesis to the final active ingredient. The protocols are designed to be self-validating, with an emphasis on scalability, safety, and purity.
Introduction: The Role of Pyrimidine Intermediates in Modern Agrochemicals
The triazolopyrimidine sulfonamide class of herbicides represents a significant advancement in weed management technology. These compounds are highly effective at low application rates, targeting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in mammals.[1][2] Florasulam is a prominent member of this class, valued for its efficacy against broadleaf weeds in cereal crops.[1]
The commercial viability and scalability of synthesizing such complex molecules hinge on the efficient production of key structural intermediates. Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is one such pivotal intermediate. Its dichloropyrimidine core provides two reactive chlorine sites for subsequent nucleophilic aromatic substitution (SNAr) reactions, while the propanoate side chain is essential for the final structure and biological activity of the herbicide. This guide provides detailed methodologies for the synthesis of this key intermediate, starting from readily available precursors.
Physicochemical and Safety Data
A thorough understanding of the intermediate's properties is crucial for safe handling and process optimization.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate | - |
| Synonyms | - | - |
| CAS Number | Not available; a closely related compound, Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, is CAS 171096-33-6. | [3] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | - |
| Molecular Weight | 235.07 g/mol | - |
| Appearance | Expected to be a crystalline solid or oil | - |
| Safety Hazards | Warning: Handle with care. Assumed to be an irritant. Avoid contact with skin and eyes. Use in a fume hood. | [3] |
Overall Synthetic Strategy
The synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is most effectively approached as a multi-step process. A common and scalable route begins with the formylation and chlorination of 4,6-dihydroxypyrimidine to produce the versatile precursor, 4,6-dichloropyrimidine-5-carbaldehyde. This aldehyde is then elaborated to introduce the methyl propanoate side chain. Finally, the resulting intermediate is coupled with a substituted aniline to form the final herbicide.
Caption: Overall synthetic workflow for triazolopyrimidine herbicides.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde (Precursor)
This protocol utilizes the Vilsmeier-Haack reaction, a reliable method for the simultaneous chlorination and formylation of activated aromatic and heterocyclic systems.[4]
Causality: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both the chlorinating and formylating agent. The hydroxyl groups of the starting pyrimidine are replaced by chlorine atoms, and the electron-rich 5-position is formylated.
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Ice water
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, carefully add POCl₃ (4.0 eq) to anhydrous DMF (1.2 eq) at 0 °C with stirring. Stir the mixture for 1 hour at 0 °C.
-
Reaction with Pyrimidine: To the prepared Vilsmeier reagent, add 4,6-dihydroxypyrimidine (1.0 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Heating: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. The reaction can be monitored by TLC.[4]
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This step hydrolyzes excess POCl₃ and precipitates the product.
-
Extraction: Extract the aqueous slurry with diethyl ether (3 x volumes). The product is organic-soluble.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine-5-carbaldehyde. Further purification can be achieved by crystallization or column chromatography.[4]
Expected Yield: 55-95%, depending on scale and purification method.[4]
Protocol 2: Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
This two-step protocol first builds the carbon skeleton via a Wittig reaction, followed by reduction to the saturated propanoate ester.
Step 2a: Wittig Reaction to form Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-propenoate
Causality: The Wittig reaction is a highly reliable method for forming a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide. Here, we use a stabilized ylide which is selective for aldehydes and provides the α,β-unsaturated ester product.
Materials:
-
4,6-Dichloropyrimidine-5-carbaldehyde (from Protocol 1)
-
Methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Me) or a related propanoate ylide precursor
-
Anhydrous Toluene or THF
-
Sodium hydride (if generating ylide in situ)
Procedure:
-
Reaction Setup: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous toluene in a flask under a nitrogen atmosphere.
-
Ylide Addition: Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution. If the ylide is not commercially available, it can be generated in situ from the corresponding phosphonium salt and a base like NaH.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the aldehyde.
-
Workup: Cool the reaction mixture. The triphenylphosphine oxide byproduct is often poorly soluble and can be partially removed by filtration. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the target unsaturated ester, Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-propenoate.
Step 2b: Catalytic Hydrogenation to the Target Intermediate
Causality: Catalytic hydrogenation is the standard method for reducing carbon-carbon double bonds. A palladium on carbon (Pd/C) catalyst is highly effective for this transformation under mild conditions, without affecting the chloro-substituents on the pyrimidine ring.
Materials:
-
Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-propenoate (from Step 2a)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Catalyst Slurry: In a flask suitable for hydrogenation, add the unsaturated ester (1.0 eq) dissolved in methanol. Carefully add 10% Pd/C (5-10% by weight) under a nitrogen atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon). Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate. The product should be of high purity, but can be further purified by chromatography if necessary.
Caption: Detailed workflow for the synthesis of the target intermediate.
Application in Herbicide Synthesis: Preparation of Florasulam
The synthesized intermediate is a direct precursor to Florasulam. The final step involves a double SNAr reaction and cyclization, which is typically performed in a multi-step sequence that can be simplified for this note as a coupling reaction. The core transformation is the reaction with the appropriate sulfonamide aniline derivative.
Reaction: The intermediate is coupled with 2-amino-5-methoxy-[1][4][5]triazolo[1,5-a]pyrimidine which is then reacted with 2,6-difluoroaniline and a sulfonyl chloride source. A more direct patented method involves reacting a pre-formed sulfonyl chloride with 2,6-difluoroaniline.[6][7]
Simplified Conceptual Protocol:
-
The propanoate intermediate is hydrolyzed to the corresponding carboxylic acid.
-
The acid is converted to a sulfonyl chloride derivative via several steps.
-
This complex sulfonyl chloride is then coupled with 2,6-difluoroaniline in the presence of a base (like triethylamine) and a suitable solvent (like 1,2-propanediol) to yield Florasulam.[6][7]
This final coupling step highlights the importance of the dichloropyrimidine starting moiety, where one chlorine is ultimately displaced to form the core of the final herbicide.
A Note on Asymmetric Synthesis
Many modern agrochemicals are chiral, with one enantiomer often exhibiting significantly higher biological activity than the other. While the described synthesis is racemic, the development of an asymmetric synthesis for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate could offer significant advantages in producing a more potent, enantiomerically pure herbicide.
Potential strategies for achieving this include:
-
Asymmetric Hydrogenation: Using a chiral catalyst (e.g., a Rh- or Ru-based catalyst with a chiral ligand) in Step 2b could selectively produce one enantiomer.
-
Organocatalysis: Chiral organocatalysts could be employed to set the stereocenter during the carbon-carbon bond-forming step.[8][9]
Developing such a route would be a valuable area of research for process optimization and the creation of next-generation, highly active agrochemicals.[10]
References
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Ning, W. et al. (2012). Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2046. Available at: [Link]
- E, W. et al. (2019). Method of preparation of florasulam. Google Patents, WO2019074995A1.
-
Jesudason, C. A. et al. (2023). Synthesis of Florasulam Stable Isotopes to Enable Identification of Degradants by Mass Spectrometry for Re-registration Studies. PubMed. Available at: [Link]
- CN103772189A (2014). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.
-
Martínez, R. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Zhang, B. et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. Available at: [Link]
- US5744601A (1998). N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents.
- CN101885750A (2010). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
Yang, G. F. et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. PubMed. Available at: [Link]
-
Pereyaslavka, Z. O. et al. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. The Pharma Innovation Journal. Available at: [Link]
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Sunway Pharm Ltd (n.d.). Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. Available at: [Link]
-
Grivsky, E. M. et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. Available at: [Link]
-
PubChem (n.d.). Diclofop-methyl. National Institutes of Health. Available at: [Link]
-
Matsunaga, S. & Shibasaki, M. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
- CN103509027A (2014). Preparation method for florasulam. Google Patents.
-
Marqués-López, E. & Herrera, R. P. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available at: [Link]
-
AERU (n.d.). Florasulam (Ref: DE 570). University of Hertfordshire. Available at: [Link]
-
Bhuva, V.V. et al. (n.d.). Synthesis of 2-(4-chlorophenyl)-6-methyl- 3-[1-aryl-2-prop-en-1-ones-3-yl] / (3–aryl-4,5-dihydro-1-H-pyrazol-5-yl)/(3-arylisoxazole-5-yl) - imidazo[1,2-a]pyridine. TSI Journals. Available at: [Link]
-
Martínez, R. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]
-
Park, S. B. et al. (2010). Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine. PubMed. Available at: [Link]
-
Bringmann, G. et al. (2002). Asymmetric synthesis of (M)-2-hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene via a configurationally unstable biaryl lactone. Organic Syntheses. Available at: [Link]
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The Versatile Chemistry of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate: A Guide to Derivatization Strategies
Introduction: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" is a highly functionalized pyrimidine derivative that serves as a versatile building block for the synthesis of a diverse array of complex molecules. The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing nature of the pyrimidine ring and the adjacent propanoate group at C5, makes this compound an ideal substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the derivatization of this key intermediate, offering detailed protocols and insights for researchers in drug discovery and development.
The strategic modification of "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" allows for the introduction of a wide range of functionalities, enabling the systematic exploration of chemical space in the quest for novel bioactive compounds. This document will detail key derivatization reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as the hydrolysis of the ester moiety.
Synthesis of the Starting Material
While "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" is commercially available from various suppliers, understanding its synthesis provides valuable context. A common synthetic route involves the cyclization of a substituted malonic ester derivative with a suitable amidine or guanidine equivalent, followed by chlorination. For instance, a substituted diethyl malonate can be reacted with an appropriate nitrogen-containing reagent to form the pyrimidine core, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the dichloropyrimidine derivative.[1]
Key Derivatization Reactions and Protocols
The two chlorine atoms at the C4 and C6 positions of "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" are the primary sites for derivatization. The electron-withdrawing propanoate group at the C5 position enhances the electrophilicity of these positions, making them susceptible to a range of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for introducing various nucleophiles onto the pyrimidine ring. The high electrophilicity of the C4 and C6 positions facilitates the displacement of the chloride ions by a wide range of nucleophiles, including amines, alcohols, and thiols.
Causality Behind Experimental Choices:
-
Regioselectivity: In 5-substituted 4,6-dichloropyrimidines, the C4 and C6 positions are electronically similar. For unsymmetrical nucleophiles, mixtures of products may be obtained. However, in many cases, the reaction can be controlled to favor mono- or di-substitution by carefully managing the stoichiometry of the nucleophile and the reaction conditions.
-
Solvent and Base: The choice of solvent and base is critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used to dissolve the reactants and facilitate the reaction. A base is often required to deprotonate the nucleophile, increasing its reactivity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
Experimental Protocol: Mono-amination with a Primary Amine
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 mmol) in anhydrous DMF (10 mL).
-
Addition of Reagents: Add the primary amine (1.1 mmol) to the solution, followed by the addition of K₂CO₃ (2.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Indoline | 2-(4-(indolin-1-yl)-6-chloropyrimidin-5-yl)propanoate | NaOH, Ethanol, rt, 1h | High |
| Various Amines | Mono-aminated pyrimidines | K₂CO₃, DMF, 140 °C, 24 h | 60-99% |
| Alcohols | Mono-alkoxylated pyrimidines | NaH, THF, rt | Good |
Note: Yields are based on analogous systems and may vary for the specific substrate.
Visualization: SNAr Reaction Workflow
Caption: A generalized workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the dichloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.[2]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity.[3] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[4][5][6] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent: A base is required to activate the boronic acid.[3] Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are frequently employed. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reaction Setup: To a degassed mixture of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a Schlenk tube, add a degassed solution of 2 M aqueous K₂CO₃ (2.0 mL) and dioxane (8 mL).
-
Reaction Conditions: Heat the reaction mixture at 90 °C under an argon atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the desired product.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 |
Note: Conditions are based on analogous systems and may require optimization.
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting the dichloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent or co-solvent with THF or DMF. The base is crucial for the deprotonation of the terminal alkyne.[7]
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
-
Reaction Setup: In a Schlenk tube, combine Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol). Evacuate and backfill with argon.
-
Addition of Reagents: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol), followed by the terminal alkyne (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualization: Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[8]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction often requires specialized, bulky, and electron-rich phosphine ligands to promote the reductive elimination step and prevent catalyst deactivation.[9] Commonly used ligands include XPhos, SPhos, and RuPhos.
-
Base: A strong, non-nucleophilic base is typically required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable ligand (e.g., XPhos, 0.08 mmol). Add Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Addition of Solvent: Add anhydrous toluene (10 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Hydrolysis of the Methyl Ester
The methyl propanoate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in further derivatization, such as amide bond formation.
Causality Behind Experimental Choices:
-
Reaction Conditions: Saponification is typically carried out using a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF.
Experimental Protocol: Saponification of the Methyl Ester
-
Reaction Setup: Dissolve Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 mmol) in a mixture of methanol (5 mL) and water (5 mL).
-
Addition of Base: Add LiOH·H₂O (1.5 mmol) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the acidified aqueous solution with ethyl acetate.
Self-Validating Systems and Trustworthiness
Each protocol described above is designed as a self-validating system. The progress of each reaction should be meticulously monitored by an appropriate analytical technique, such as TLC or LC-MS. This allows the researcher to confirm the consumption of the starting material and the formation of the product. Furthermore, the final products must be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their identity and purity. Adherence to these analytical practices ensures the trustworthiness and reproducibility of the experimental results.
Conclusion: A Gateway to Novel Chemical Entities
"Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" is a highly valuable and versatile starting material in medicinal chemistry. Its facile derivatization through a variety of robust chemical reactions provides access to a vast chemical space of novel pyrimidine-based compounds. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their pursuit of new therapeutic agents.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6296. [Link]
-
Luo, G., Chen, L., & Dubinina, G. G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(23), 5345–5347. [Link]
-
Kaur, N., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(25), 17056-17062. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(20), 6289. [Link]
-
(2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. (1999).
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(1), 534–557. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2948. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14077-14091. [Link]
-
A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. (2010). Indian Patent Office. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(11), 13391–13404. [Link]
-
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
-
Selective functionalization synthesizes chemotherapeutic natural products. (2015). EurekAlert!. [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2017).
-
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(25), 17056-17062. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(49), 15941–15948. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Sonogashira coupling. (2022). Wikipedia. [Link]
- N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. (1998).
-
Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. [Link]
-
Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. [Link]
-
Sonogashira coupling. (2021). Reddit. [Link]
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Application Note: Scalable Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Executive Summary & Strategic Analysis
This technical guide details the scalable synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate , a high-value intermediate often utilized in the development of Tyrosine Kinase Inhibitors (TKIs) and other heterocyclic pharmaceutical ingredients.
The synthesis of 5-substituted 4,6-dichloropyrimidines presents specific process challenges:
-
Regiocontrol: Ensuring the propanoate side chain is installed exclusively at the C5 position.
-
Chlorination Safety: Managing the massive exotherm and gas evolution (
, ) associated with the chlorination of the dihydroxy intermediate. -
Impurity Profile: Minimizing the formation of hydrolytic impurities during the quench of the chlorination mixture.
The Synthetic Strategy: We utilize a De Novo Ring Construction approach rather than functionalizing a pre-existing pyrimidine ring. Direct alkylation of 4,6-dichloropyrimidine is electronically unfavorable and lacks regioselectivity. Therefore, the strategy involves:
-
Cyclocondensation: Reacting a tri-ester malonate derivative with formamidine to lock the C5 substituent in place.
-
Deoxychlorination: Converting the resulting diol to the dichloro-derivative using
with a tertiary amine catalyst.
Retrosynthetic Logic & Pathway
The chemical logic dictates that the C5-substituent (the methyl propanoate moiety) must be present in the acyclic precursor to avoid difficult C-C bond formation on the electron-deficient pyrimidine ring.
Reaction Pathway Diagram
Caption: Retrosynthetic pathway establishing the C5-propanoate motif prior to ring closure.
Detailed Protocols
Phase 1: Precursor Synthesis (Malonate Alkylation)
Note: If Trimethyl 1,1,2-propanetricarboxylate is commercially sourced, skip to Phase 2.
Rationale: The C5 substituent is derived from the "middle" carbon of the malonate. We must alkylate dimethyl malonate with methyl 2-bromopropionate.
-
Setup: Charge a reactor with Methanol (10 vol) and Sodium Methoxide (1.1 eq).
-
Addition: Add Dimethyl Malonate (1.0 eq) at 0–5°C. Stir for 30 min to form the enolate.
-
Alkylation: Dropwise add Methyl 2-bromopropionate (1.05 eq).
-
Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by GC.
-
Workup: Distill off Methanol. Partition residue between Water and Ethyl Acetate. Distill organic layer to obtain Intermediate A .
Phase 2: Pyrimidine Ring Construction (Cyclocondensation)
This step forms the pyrimidine core. The critical parameter here is the removal of methanol to drive the equilibrium toward the pyrimidine salt.
Reagents:
-
Intermediate A (Trimethyl 1,1,2-propanetricarboxylate): 1.0 eq
-
Formamidine Acetate: 1.2 eq
-
Sodium Methoxide (30% in MeOH): 3.5 eq
-
Methanol (Solvent): 5 vol[1]
Protocol:
-
Charging: To a dry reactor under
, charge Methanol and Sodium Methoxide solution. -
Base Activation: Add Formamidine Acetate at 20°C. Stir for 30 mins to liberate the free base formamidine.
-
Substrate Addition: Add Intermediate A slowly, maintaining temperature < 30°C.
-
Cyclization: Heat the mixture to reflux (65°C).
-
Equilibrium Shift (Critical): Once at reflux, switch the condenser to distillation mode. Slowly distill off Methanol while adding fresh dry Methanol or Toluene to maintain volume. This removes the generated water/methanol and drives the condensation to completion (Target >98% conversion).
-
Isolation:
-
Cool to 20°C.
-
Add Water (10 vol). The sodium salt of the pyrimidine is soluble.
-
Acidify slowly with conc. HCl to pH 2.0–3.0. The product, Methyl 2-(4,6-dihydroxypyrimidin-5-yl)propanoate (Intermediate B), will precipitate as a white solid.
-
Filter and wash the cake with cold water and isopropanol.
-
Drying: Dry at 50°C under vacuum. Moisture Content Limit: <0.5% (Critical for next step).
-
Phase 3: Chlorination (Deoxychlorination)
This is the most hazardous step. The hydroxyl groups are converted to chlorides using Phosphorus Oxychloride (
Safety Note: This reaction generates massive amounts of HCl gas. A caustic scrubber is mandatory .
Reagents:
-
Intermediate B (Dihydroxy pyrimidine): 1.0 eq
-
Phosphorus Oxychloride (
): 4.0 – 6.0 eq (Acts as solvent and reagent) -
N,N-Dimethylaniline (Catalyst): 1.0 eq (Alternatively, DIPEA can be used, but PhNMe2 is standard for scale [1]).
Protocol:
-
Slurry Formation: Charge Intermediate B and
into the reactor. Stir to form a suspension. -
Catalyst Addition: Add N,N-Dimethylaniline dropwise at 20–25°C. Expect a slight exotherm.
-
Reaction: Slowly heat the mixture to reflux (105–110°C).
-
Observation: The solid will dissolve as the reaction proceeds, turning into a dark solution.
-
Off-gassing: Vigorous HCl evolution occurs between 60°C and 90°C. Control heating ramp to manage scrubber load.
-
-
Completion: Hold at reflux for 3–5 hours. Monitor by HPLC (quench aliquot in MeOH).
-
Distillation: Distill off excess
under reduced pressure (keep pot temp < 70°C). This reduces the violence of the subsequent quench. -
Quench (The "Inverse Quench"):
-
Prepare a separate vessel with Water (10 vol) and Ice, cooled to 0°C.
-
Dilute the reaction residue with Dichloromethane (DCM) or Toluene (5 vol).
-
Slowly pour the organic reaction mixture into the water/ice vessel. Never add water to the reaction pot.
-
Maintain quench temperature < 25°C.
-
-
Extraction: Separate the phases. Extract the aqueous layer with DCM (2 x 3 vol).
-
Neutralization: Wash combined organics with saturated
(carefully, evolution) until pH neutral. -
Isolation: Dry over
, filter, and concentrate to obtain the crude oil/solid. -
Purification: Recrystallize from Hexane/Ethyl Acetate or Methanol/Water to yield Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate .
Process Control & Data Visualization
Process Flow Diagram (PFD)
Caption: Step-by-step unit operations from raw materials to purified API intermediate.
Critical Process Parameters (CPPs)
| Step | Parameter | Range | Rationale |
| Cyclization | Water Content | < 0.1% in MeOH | Water hydrolyzes the ester starting material, reducing yield. |
| Cyclization | pH during isolation | 2.0 – 3.0 | Higher pH leaves salt in solution; lower pH may degrade the ester. |
| Drying | LOD (Loss on Drying) | < 0.5% | Residual water reacts violently with |
| Chlorination | Catalyst Load | 0.8 – 1.2 eq | Insufficient catalyst leads to incomplete reaction; excess complicates workup. |
| Quench | Temperature | < 25°C | High temp during quench hydrolyzes the chloro-groups back to hydroxyls. |
Troubleshooting & Scientific Mechanism
Mechanism of Chlorination
The reaction proceeds via a Vilsmeier-Haack type mechanism. The tertiary amine (N,N-dimethylaniline) reacts with
Common Issues
-
Issue: Low Yield in Phase 2.
-
Cause: Incomplete removal of methanol/water during reflux.
-
Fix: Ensure vigorous distillation or use a Dean-Stark trap with a co-solvent like Toluene.
-
-
Issue: "Gummy" material during Quench (Phase 3).
-
Cause: Polymerization or Phosphoric acid esters forming due to fast quenching.
-
Fix: Ensure the reaction mass is diluted with DCM before pouring into water. This keeps the product in the organic phase immediately.
-
References
- Synthesis Process of 4,6-Dichloropyrimidine. Patent CN111004184A. Google Patents.
-
Synthetic Process of 4,6-Dichloropyrimidine. Patent CN109851564. WIPO Patentscope. Available at: [Link]
- Method for Purifying 4,6-Dichloropyrimidine. Patent CN103450094A. Google Patents.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). Available at: [Link]
Sources
Application Notes and Protocols for the Utilization of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate in Compound Library Synthesis
Introduction: The Strategic Value of the 4,6-Dichloropyrimidine Scaffold
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient compound library design.[1][2][3][4] These are molecular frameworks that are capable of interacting with multiple biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The pyrimidine ring system is a quintessential example of such a scaffold, owing to its prevalence in a vast array of biologically active molecules and its synthetic tractability.[1][2][5]
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a specific, highly functionalized building block: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate . The presence of two reactive chlorine atoms at the C4 and C6 positions, coupled with a propanoate moiety at the C5 position, offers a unique three-dimensional vector for diversification, enabling the rapid generation of diverse and structurally complex compound libraries.
The two chlorine atoms serve as versatile handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[6][7][8][9][10][11][12][13][14] The propanoate side chain not only introduces a chiral center and an ester functionality for further modification but also sterically and electronically influences the reactivity of the two chloro-substituents, allowing for potentially selective functionalization.
These application notes will provide a comprehensive overview of the synthesis of the title compound, detailed protocols for its derivatization, and strategic guidance on its application in the construction of compound libraries for high-throughput screening.
Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate: A Plausible Route
Diagram: Proposed Synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Caption: Proposed synthetic route to the target compound.
Reactivity and Regioselectivity: The Influence of the C5-Propanoate Group
The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.[6] In symmetrically substituted 4,6-dichloropyrimidines, these positions are electronically equivalent. However, the introduction of the methyl 2-propanoate group at the C5 position introduces both steric and electronic asymmetry.
-
Steric Hindrance: The propanoate side chain will exert some degree of steric hindrance, potentially disfavoring nucleophilic attack at the adjacent C4 and C6 positions. This effect is likely to be more pronounced with bulky nucleophiles.
-
Electronic Effects: The ester group is electron-withdrawing, which will further activate the pyrimidine ring towards nucleophilic substitution.
The general order of reactivity for halosubstituents on a pyrimidine ring is C4(6) > C2 >> C5.[14] For the title compound, both the C4 and C6 positions are expected to be highly reactive. Subtle differences in reactivity between C4 and C6 may be exploited for selective mono-functionalization, particularly at lower temperatures or with less reactive nucleophiles.
Experimental Protocols: Building Compound Libraries
The following protocols are exemplary and should be optimized for specific substrates and desired outcomes. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, including safety glasses, lab coat, and gloves.[15]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Library Generation
This protocol describes the parallel synthesis of a library of 4,6-disubstituted pyrimidine derivatives via SNAr.
Workflow Diagram: Parallel SNAr Library Synthesis
Caption: Workflow for parallel SNAr library synthesis.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 0.2 M stock solution of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate in a suitable aprotic solvent such as DMF, DMA, or NMP.
-
Dispensing: Using a liquid handler, dispense 100 µL of the stock solution (20 µmol) into each well of a 96-well reaction block.
-
Addition of Nucleophiles: To each well, add 1.2 equivalents (24 µmol) of a unique nucleophile from a pre-prepared library of amines, thiols, or alcohols.
-
Addition of Base: Add 2.5 equivalents (50 µmol) of a suitable base. For amines, diisopropylethylamine (DIPEA) is a common choice. For thiols and alcohols, a solid base like potassium carbonate (K₂CO₃) can be used.
-
Reaction: Seal the reaction block and heat to 80-120 °C for 4-16 hours. The optimal temperature and time should be determined in preliminary experiments.
-
Work-up: After cooling to room temperature, quench the reactions by adding 200 µL of water to each well. Extract the products with an organic solvent such as ethyl acetate (2 x 200 µL).
-
Analysis and Purification: Analyze the crude product from each well by LC-MS to determine conversion and purity. Purify the desired products using mass-directed preparative HPLC.
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | DIPEA | DMF | 100 | 8 | 4,6-dimorpholinyl derivative | 85 |
| 2 | Benzylamine | K₂CO₃ | DMA | 120 | 12 | 4,6-bis(benzylamino) derivative | 78 |
| 3 | Thiophenol | K₂CO₃ | NMP | 80 | 6 | 4,6-bis(phenylthio) derivative | 92 |
| 4 | Sodium methoxide | - | Methanol | 60 | 4 | 4,6-dimethoxy derivative | 88 |
Yields are estimated based on reactions with similar 4,6-dichloropyrimidine scaffolds.
Protocol 2: Sequential Functionalization via Suzuki Cross-Coupling and SNAr
This protocol enables the creation of a library with two different points of diversity by first performing a selective mono-arylation via a Suzuki cross-coupling, followed by a nucleophilic substitution at the remaining chlorine.
Workflow Diagram: Sequential Functionalization
Caption: Sequential Suzuki coupling and SNAr for library synthesis.
Step-by-Step Protocol:
Step 1: Mono-Suzuki Coupling
-
Reaction Setup: In a reaction vial, combine Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1 mmol), an arylboronic acid (1.05 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2 mmol).
-
Solvent: Add a degassed solvent system, for instance, a 3:1 mixture of dioxane and water (10 mL).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-6 hours, monitoring the reaction by LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Purify the mono-arylated product by column chromatography.
Step 2: SNAr on the Mono-arylated Intermediate
-
Reaction Setup: Dissolve the isolated mono-arylated intermediate (1 mmol) in a suitable solvent (e.g., DMF, 5 mL).
-
Addition of Nucleophile: Add an excess (2-3 equivalents) of the desired amine, thiol, or alcohol.
-
Reaction: Heat the reaction to 100-140 °C and monitor by TLC or LC-MS. For less reactive nucleophiles, a base like K₂CO₃ or DIPEA may be required.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the final product by column chromatography or preparative HPLC.
Data Presentation: Representative Sequential Reactions
| Entry | Arylboronic Acid (Step 1) | Nucleophile (Step 2) | Step 1 Yield (%) | Step 2 Yield (%) |
| 1 | Phenylboronic acid | Piperidine | 75 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Benzylamine | 82 | 85 |
| 3 | 3-Fluorophenylboronic acid | Morpholine | 78 | 90 |
Yields are estimated based on analogous sequential functionalization of dichloropyrimidines.[10]
Safety and Handling
Dichloropyrimidine derivatives should be handled with care. They are generally considered to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[15][16] Always consult the Safety Data Sheet (SDS) before use.
-
Engineering Controls: Use in a well-ventilated chemical fume hood.
-
Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is a highly versatile and valuable building block for the construction of diverse compound libraries. Its two reactive chlorine atoms allow for a wide range of derivatization through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The C5-propanoate substituent provides an additional point for diversification and influences the reactivity of the scaffold, potentially enabling selective functionalization. The protocols outlined in this document provide a solid foundation for researchers to leverage this scaffold in their drug discovery efforts, paving the way for the identification of novel bioactive compounds.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate. National Center for Biotechnology Information. [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI. [Link]
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
-
Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. National Center for Biotechnology Information. [Link]
- N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Center for Biotechnology Information. [Link]
-
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. National Center for Biotechnology Information. [Link]
-
An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. PubMed. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
-
Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
5-Amino-4,6-dichloropyrimidine. PubChem. [Link]
-
Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]
-
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Molbase. [Link]
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reaction Control for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
This guide addresses the technical challenges associated with Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate .
This molecule is a critical scaffold for synthesizing 5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidine derivatives (common in JAK inhibitors).[1][2] Because the pyrimidine ring is symmetric (4,6-dichloro), the term "regioselectivity" here technically refers to Selectivity of Substitution (Mono- vs. Bis-) and Chemoselectivity (Halide displacement vs. Ester attack) .[1][2]
Current Status: Operational
Role: Senior Application Scientist
Topic: Optimization of
Executive Summary: The Symmetry Paradox
The core challenge with Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is that the 4- and 6-positions are chemically equivalent (homotopic) in an achiral environment.[1][2] However, the presence of the chiral propanoate side chain at C5 renders these positions diastereotopic .[1][2]
While true chiral differentiation at this stage is rare without chiral catalysts, the practical "regioselectivity" issues users face are:
-
Mono-Selectivity: Preventing the second chlorine from reacting before the desired cyclization.[1]
-
Cyclization Fidelity: Ensuring the amine attacks the ester (to form the lactam) rather than the ester hydrolyzing or the amine attacking the second chlorine.
Visual Workflow: Reaction Pathways
The following diagram illustrates the critical decision nodes where selectivity is lost or gained.
Figure 1: Reaction logic flow. Green path indicates the optimal route.[1] Red paths indicate loss of selectivity.[1][2]
Troubleshooting Guide (FAQs)
Issue 1: "I am seeing significant amounts of the bis-amino product."
Diagnosis: Loss of kinetic control during the first Nucleophilic Aromatic Substitution (
Corrective Actions:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the amine.[1][2] Never use excess amine as a base.[1]
-
Base Switching: Use a non-nucleophilic auxiliary base (e.g., DIPEA or
) to scavenge the HCl formed, rather than using excess reactant amine.[1][2] -
Temperature Modulation: Conduct the addition at -10°C to 0°C . The activation energy for the second substitution is significantly higher than the first.[1][2]
-
Solvent Choice: Switch to IPA (Isopropyl Alcohol) or t-Amyl alcohol .[1] Protic solvents can stabilize the leaving group transition state, but bulky alcohols often improve mono-selectivity via solvation effects compared to polar aprotic solvents like DMF.[1][2]
Issue 2: "The ester is hydrolyzing to the carboxylic acid instead of cyclizing."
Diagnosis: Competitive hydrolysis due to "wet" conditions or aggressive inorganic bases.[1]
Mechanism: The methyl ester is susceptible to attack by hydroxide ions (saponification).[1] If you use aqueous bases (NaOH,
Corrective Actions:
-
Dry Solvents: Ensure DMF, THF, or alcohols are anhydrous.[1][2]
-
Base Selection: Avoid hydroxide bases.[1] Use DIPEA (Hunig's base) or anhydrous
with molecular sieves.[1] -
One-Pot Protocol: If hydrolysis is persistent, perform the amine substitution in anhydrous conditions, isolate the intermediate, and then perform the cyclization in a separate step using acetic acid/ethanol reflux.[2]
Issue 3: "The cyclization (ring closure) is sluggish or incomplete."
Diagnosis: The conformation of the intermediate propanoate side chain is unfavorable, or the amine nucleophilicity is low.[1][2] Mechanism: Forming the 5-membered lactam ring requires the amine nitrogen to attack the ester carbonyl.[1] This is an entropy-disfavored process if the side chain is freely rotating.[1][2]
Corrective Actions:
-
Thermal Drive: After the initial
is complete (checked by TLC/LCMS), heat the reaction to 60-80°C . -
Acid Catalysis: Add a catalytic amount of Acetic Acid (AcOH) .[1] This protonates the ester carbonyl, making it more electrophilic for the intramolecular attack.[1][2]
-
Solvent Switch: Use Ethanol or Methanol .[1][3] The "Thorpe-Ingold effect" (if substituents are present) usually helps, but solvent polarity can assist in the transition state stabilization.[1][2]
Optimized Experimental Protocol
Objective: Synthesis of the mono-substituted intermediate with high regiochemical purity.
Materials
-
Substrate: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 eq)
-
Nucleophile: Primary Amine (
) (1.0 eq)[1] -
Solvent: Anhydrous THF (Tetrahydrofuran) or IPA.[1]
Step-by-Step Methodology
-
Preparation: Dissolve the dichloropyrimidine substrate in anhydrous THF (0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add DIPEA (1.2 eq) in one portion.
-
Nucleophile Addition (Critical): Dissolve the Amine (1.0 eq) in a small volume of THF. Add this solution dropwise over 30 minutes to the cold reaction mixture.
-
Why? Keeping the local concentration of amine low prevents the "hotspot" effect where bis-substitution occurs.[1]
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/UPLC.
-
Workup (if isolating): Dilute with EtOAc, wash with 0.5M citric acid (to remove unreacted amine), then brine. Dry over
.[1][4] -
Cyclization (Optional One-Pot): If the goal is the pyrrolopyrimidine, do not isolate. Add catalytic AcOH (0.1 eq) to the reaction mixture and heat to reflux (66°C) for 4-6 hours.
Data Summary: Solvent & Base Effects[1][2][3]
| Parameter | Condition | Outcome | Recommendation |
| Solvent | DMF (Polar Aprotic) | Fast reaction, higher risk of Bis-sub | Use for unreactive amines only.[1][2] |
| Solvent | THF (Ether) | Controlled rate, excellent Mono-selectivity | Preferred for standard protocols. |
| Solvent | Ethanol (Protic) | Good for cyclization, risk of transesterification | Use in Step 2 (Cyclization).[1][2] |
| Base | High risk of Ester Hydrolysis | Avoid.[1] | |
| Base | DIPEA (Organic) | Maintains anhydrous conditions, scavenges HCl | Preferred. |
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1][2] Wiley-Interscience.[1][2] (General principles of
on diazines). -
PubChem Compound Summary. "N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide" (Structural analog showing reactivity patterns). Link[1]
-
Mittal, A. et al. "Synthesis of Pyrrolo[2,3-d]pyrimidines via Reaction of 4,6-Dichloropyrimidines."[1][2] Journal of Heterocyclic Chemistry. (Discusses the cyclization mechanics).
-
Vertex AI Search Results. "Mono- and Diamination of 4,6-Dichloropyrimidine".
selectivity issues). [1] -
Patent Literature. "Process for the preparation of Janus Kinase Inhibitors." (Describes the use of dichloropyrimidine propanoates as key intermediates).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate before handling.
Sources
- 1. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C5H4Cl2N4O | CID 10198177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate"
Subject: Troubleshooting Common Side Reactions & Reactivity Profiles
Document ID: TS-PYR-502 | Last Updated: 2026-01-29 Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]
Introduction: The Reactivity Landscape
You are likely utilizing Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate as a scaffold for library synthesis or as a core intermediate for kinase inhibitors.[1] This molecule presents a "Reactivity Triad" that must be balanced carefully:
-
Electrophilic Pyrimidine Ring: The 4,6-dichloro positions are highly activated for Nucleophilic Aromatic Substitution (
).[1] -
Labile Ester: The methyl ester is susceptible to hydrolysis and cyclization.[1]
-
Acidic
-Proton: The methine proton at the 2-position of the propanoate chain (benzylic-like position) is significantly acidified by the electron-deficient pyrimidine ring, creating risks for racemization and side-alkylation.
This guide addresses the specific failure modes associated with these three functionalities.
Module 1: Selectivity (Mono- vs. Bis-Substitution)
The Challenge: Users often intend to displace one chloride with an amine or alkoxide but observe significant amounts of the bis-substituted byproduct.
Mechanism & Causality
The 4,6-dichloropyrimidine ring is symmetric.[2][3] However, upon the first substitution (e.g., with an amine), the ring becomes electron-richer (donating effect of the new amino group). This deactivates the ring toward the second nucleophilic attack.
-
Why it fails: If the reaction temperature is too high or the equivalents of nucleophile are uncontrolled, the kinetic barrier for the second substitution is overcome.
-
The "Proton Sponge" Effect: If the product (a pyrimidinyl-amine) is basic, it can act as a proton scavenger, potentially accelerating the reaction of the remaining starting material if not buffered correctly.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Bis-Adduct (>10%) | Excess nucleophile or high Temp.[1] | Stoichiometry: Use exactly 0.95 - 1.05 eq of nucleophile. Temp: Run at 0°C to RT . Do not heat until reaction completion is verified. |
| No Reaction / Stalled | Steric hindrance from the 5-propanoate group.[1] | The |
| Regio-isomers | (Not applicable for this symmetric molecule) | Note: If the 5-substituent were different, regioselectivity would be a major issue.[1] Here, C4 and C6 are equivalent until the first hit. |
Module 2: The Ester "Trojan Horse" (Cyclization & Hydrolysis)
The Challenge: The methyl ester is not just a spectator; it is an active electrophile.
Scenario A: Unwanted Cyclization
If you use a dinucleophile (e.g., hydrazine, ethylene diamine, or an amino-alcohol) to displace the chloride, the second nucleophilic site on your reagent will attack the pendant ester, forming a fused bicyclic system (e.g., pyrrolopyrimidine or pyrimidopyridazine).
-
Diagnostic: LCMS shows a mass of [M-Cl-MeOH] (Loss of chloride + Loss of methoxy).[1]
-
Prevention:
-
Use mono-protected diamines (e.g., Boc-ethylenediamine).[1]
-
Avoid high temperatures which promote the cyclization step.
-
Scenario B: Hydrolysis to Carboxylic Acid
Standard
-
Risk: The electron-deficient pyrimidine makes the ester more electrophilic than a standard alkyl ester. Hydrolysis can occur rapidly, even at mild pH.[1]
-
Prevention: Use non-nucleophilic organic bases (DIPEA, TEA) in anhydrous solvents (THF, DCM, Acetonitrile).[1] Avoid hydroxide bases.[1]
Module 3: Racemization of the -Center
The Challenge: The carbon attaching the propanoate chain to the pyrimidine ring is chiral (if resolved). However, the proton on this carbon is acidic (
-
Mechanism: Strong bases (NaH, LiHMDS, or even alkoxides) can deprotonate this position, forming a planar enolate. Reprotonation leads to a racemic mixture.[1]
-
Critical Check: If stereochemistry is vital, avoid alkoxide bases (NaOMe, KOtBu).[1] These can cause both transesterification and racemization.[1]
-
Recommended Base: Use weak inorganic bases (
, ) or amine bases (DIPEA).[1]
Visualizing the Reaction Pathways
The following diagram illustrates the decision tree for reactivity and where side reactions branch off.
Figure 1: Reaction divergence pathways.[1] Green indicates the optimal path; Red/Yellow indicate common failure modes.
Standard Operating Procedure (SOP): Mono-Substitution
Objective: Selective displacement of one chloride with a primary amine (
Reagents:
-
Substrate: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 eq)[1]
-
Nucleophile: Amine (1.05 eq)[1]
-
Base: DIPEA (1.2 eq)[1]
-
Solvent: Anhydrous THF or Acetonitrile (0.2 M concentration)
Protocol:
-
Dissolution: Dissolve the substrate in anhydrous solvent under
atmosphere. Cool to 0°C using an ice bath. -
Base Addition: Add DIPEA slowly. (Note: No reaction occurs yet).
-
Nucleophile Addition: Add the amine dropwise over 10–15 minutes. Crucial: Rapid addition can create local high concentrations leading to bis-substitution.[1]
-
Monitoring: Stir at 0°C for 1 hour. Check TLC/LCMS.[1]
-
Checkpoint: If SM remains (>20%), allow to warm to Room Temperature (RT).[1] Do not heat.
-
-
Workup: Quench with saturated
(slightly acidic buffer prevents emulsion and neutralizes unreacted amine). Extract with EtOAc.[1] -
Purification: Flash chromatography. The mono-substituted product is usually significantly more polar than the dichloro-SM but less polar than the bis-adduct.
FAQ: Frequently Asked Questions
Q: Can I use ethanol as a solvent?
A: Risk. If you use ethanol with a base, you risk transesterification (Methyl ester
Q: I see a +14 mass shift in my LCMS. What is it?
A: This is likely Methylation of your nucleophile or the alpha-position. However, if you see a -14 shift (loss of methyl), it is likely hydrolysis of the ester to the acid (
Q: Why is the reaction so slow with bulky amines? A: The 5-propanoate group creates an "ortho-effect" steric clash.[1] For bulky amines (e.g., tert-butylamine), you may need to switch to DMF and heat to 40-50°C. Warning: This increases the risk of hydrolysis; ensure strictly anhydrous conditions.
References
-
Regioselectivity in Chloropyrimidines
-
Cyclization Risks
-
General Reactivity of Pyrimidine Esters
-
Safety Data & Handling
Sources
Technical Support Center: Troubleshooting the Suzuki Coupling of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Introduction: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] However, coupling specific substrates such as Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate presents a unique set of challenges. This molecule combines an electron-deficient dichloropyrimidine core with a sterically demanding propanoate group adjacent to the C-5 position, making the reaction susceptible to low yields and side reactions.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of this specific transformation. Our focus is not just on what to do, but why it works, grounding our advice in mechanistic principles to empower you to solve problems logically and effectively.
Core Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the Suzuki coupling is critical for effective troubleshooting.[5][6] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the dichloropyrimidine. This is often the rate-determining step, especially for less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Our target substrate, with its electron-deficient ring and steric hindrance, can negatively impact each of these steps. The following sections address how to overcome these specific challenges.
Caption: The Suzuki-Miyaura Catalytic Cycle with key failure points.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has very low conversion or fails completely. Where should I start?
Answer: This is a common issue, especially with challenging substrates. The problem often lies in one of four areas: catalyst deactivation, insufficient catalyst activity, poor reagent quality, or inadequate reaction conditions.
Causality & Solution Strategy: Aryl chlorides are notoriously less reactive than bromides or iodides.[8][9] The C-Cl bond is stronger, making the initial oxidative addition step difficult. For your specific substrate, the electron-withdrawing nature of the pyrimidine ring helps, but this is often not enough.
-
Catalyst & Ligand Choice is Critical: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[10] You need a more robust system. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) are designed to be both electron-rich and bulky.[1][11]
-
Electron-richness: This increases the electron density on the palladium center, which facilitates the insertion into the C-Cl bond.[6][11]
-
Bulkiness: This promotes the final reductive elimination step, which can be slow for sterically congested products, and helps stabilize the active monoligated Pd(0) species.[1][11]
-
-
Ensure an Oxygen-Free Environment: Palladium(0) catalysts are sensitive to oxidation. If your reaction mixture turns black (palladium black), it's a sign of catalyst decomposition. Ensure all reagents and solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and the reaction is run under a positive pressure of an inert atmosphere.
-
Check Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time via protodeboronation or trimerization to form boroxines.[5] Using a fresh bottle or a more stable boronic ester (like a pinacol ester) is highly recommended.[5]
-
Solvent & Base: Use anhydrous solvents and ensure your base is fresh and dry. Water content can affect the reaction outcome.
-
Q2: I'm observing significant protodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Answer: Protodehalogenation is a well-known side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[12][13] It occurs when the Ar-Pd(II)-Cl intermediate reacts with a proton source before transmetalation can occur.
Causality & Solution Strategy: This side reaction competes directly with the productive catalytic cycle. To minimize it, you need to accelerate the desired transmetalation and reductive elimination steps relative to the undesired protonolysis pathway.
-
Choice of Base and Solvent: The base is not just a passive activator; it plays a crucial role.
-
Weaker, Non-Nucleophilic Bases: Strong bases can sometimes exacerbate the problem. Consider switching from strong bases like NaOH or NaOMe to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[14] These bases are effective at promoting transmetalation without introducing overly harsh conditions.
-
Aprotic Solvents: While some water can be beneficial, excess protic solvent (like methanol or ethanol) can be a source of protons.[14] Using a primarily aprotic solvent system like dioxane, THF, or toluene with a minimal amount of water is often optimal.[5]
-
-
Use a More Stable Boron Reagent: As mentioned, boronic acids are prone to protodeboronation, which depletes the coupling partner.[5][10] Using a pinacol boronate ester (R-Bpin) can significantly improve stability and reduce this side pathway.[5]
-
Optimize Ligand and Temperature: A highly efficient ligand (like SPhos) that accelerates the overall catalytic cycle can "outrun" the protodehalogenation side reaction.[1] Sometimes, lowering the reaction temperature can also disfavor the decomposition pathway relative to the productive coupling.[14]
Q3: Can I achieve selective mono-arylation at one of the chlorine atoms? If so, which one is more reactive?
Answer: Yes, selective mono-arylation is generally possible. For 4,6-dichloropyrimidines, the C4 position is typically more reactive towards Suzuki coupling than the C6 position.
Causality & Solution Strategy: The regioselectivity is governed by the electronic properties of the pyrimidine ring. The nitrogen atoms exert a strong electron-withdrawing inductive effect, making the adjacent carbon atoms more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. In 2,4- or 4,6-dichloropyrimidines, the C4 position is generally favored for both catalytic cross-coupling and SNAr reactions.[15][16][17]
-
Control Stoichiometry: To favor mono-substitution, use a slight deficiency or stoichiometric amount (1.0-1.1 equivalents) of the boronic acid/ester relative to the dichloropyrimidine.
-
Lower Temperature and Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the starting material is consumed but before significant formation of the di-substituted product occurs. Lowering the temperature can often improve selectivity.[18]
-
Post-Reaction Analysis: Be aware that separating the mono-arylated product from the remaining starting material and the di-arylated byproduct may require careful chromatography.
Data & Condition Screening
The choice of reaction parameters is paramount for success. The following table provides a starting point for screening conditions, based on literature precedents for challenging heteroaryl chloride couplings.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Mild Base) | Rationale & Key Insight |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | G3-SPhos Precatalyst (2 mol%) | Pre-catalysts can offer better stability and activity. Pd₂(dba)₃ is a common Pd(0) source.[10] |
| Ligand | PPh₃ (4-8 mol%) | SPhos (4 mol%) | (Part of precatalyst) | SPhos is a bulky, electron-rich ligand ideal for unreactive chlorides and hindered substrates.[1][2] |
| Base | Na₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | K₂CO₃ (2.0 eq) | K₃PO₄ is a strong, effective base for challenging couplings. Carbonates are milder options.[14] |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (10:1) | THF/H₂O (10:1) | Aprotic ethers are excellent solvents for Suzuki reactions.[5][14] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures can overcome activation barriers but may increase side reactions. |
| Boron Reagent | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.5 eq) | Aryl Pinacol Boronate (1.2 eq) | Pinacol esters offer superior stability against protodeboronation.[5] |
Experimental Protocols
Protocol 1: General Starting Point for Mono-Arylation
This protocol provides a robust starting point for achieving mono-arylation at the C4 position.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). Add this catalyst mixture to the reaction vial.
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio, 0.1 M concentration relative to the substrate). Seal the vial and sparge the mixture with argon or nitrogen gas for 20 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf (less polar) product spot.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the mono-arylated product.
Caption: A streamlined workflow for the Suzuki coupling experiment.
References
-
Vertex AI Search Result[14], Accessed January 28, 2026.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Myers, A. The Suzuki Reaction. Chem 115, Harvard University.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res. 2008, 41 (11), 1461–1473. [Link]
-
Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front., 2025. [Link]
-
Malapit, C. A., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Org. Lett. 2017, 19 (1), 16–19. [Link]
-
MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
- MacMillan, D. W. C., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett 2017, 28 (15), 1851-1855.
-
Handy, S. T., et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Lett. 2005, 46 (49), 8565-8568. [Link]
-
Chen, D., et al. Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature. Chem. Sci., 2017, 8, 1944-1948. [Link]
-
Malapit, C. A., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. 2016, 18 (17), 4444–4447. [Link]
-
ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
Gordillo, A., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics 2019, 38 (18), 3443–3453. [Link]
- Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
-
El-Sayed, M. A., et al. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. J. Phys. Chem. Lett. 2012, 3 (1), 119–128. [Link]
-
ChemRxiv. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
PubMed. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
Welcome to the technical support guide for Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate. This document provides in-depth troubleshooting for common reactivity issues encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical strategies to ensure your synthetic campaigns are successful.
Introduction: Understanding the Challenge
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. The electron-deficient nature of the pyrimidine ring activates the chlorine atoms at the C4 and C6 positions for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1][2] However, the bulky methyl propanoate group at the C5 position introduces significant steric hindrance. This bulkiness can physically obstruct the approach of nucleophiles or catalysts to the adjacent reactive sites, leading to the "poor reactivity" often observed in experiments.
This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental failures. For each problem, we will explore the underlying chemical principles and provide a range of validated troubleshooting strategies.
Troubleshooting Guides & FAQs
FAQ 1: My SNAr reaction with a primary/secondary amine is failing. I see only starting material even at elevated temperatures. What's going wrong?
Answer: This is the most common issue and is almost certainly due to steric hindrance from the C5-substituent impeding the nucleophilic attack at C4 or C6. The pyrimidine ring itself is highly activated for SNAr, but the physical barrier is the primary obstacle.[1][2][3]
Plausible Causes:
-
Steric Hindrance: The bulky ester group prevents the amine from achieving the correct trajectory to attack the electrophilic carbon center and form the requisite Meisenheimer complex.[4]
-
Insufficient Thermal Energy: The activation energy for the reaction is too high to overcome the steric barrier under standard heating conditions.
-
Inappropriate Solvent or Base: The reaction medium may not be optimal for stabilizing the charged intermediate or for activating the nucleophile.
Troubleshooting Strategies:
-
Aggressive Heating & Solvent Choice: Conventional heating often falls short. Switching to a high-boiling point, polar aprotic solvent is the first step. These solvents are effective at solvating the charged Meisenheimer intermediate.
| Strategy | Recommended Solvents | Temperature Range (°C) | Notes |
| High-Temp Conventional Heating | NMP, DMA, DMSO, Dioxane | 120 - 180 °C | Use a sealed tube or reflux condenser. Monitor for decomposition. |
| Microwave Irradiation | Dioxane, DMF, Acetonitrile | 150 - 220 °C | Drastically reduces reaction times from hours to minutes.[5][6][7] Ideal for rapid screening of conditions.[8] |
-
Base Selection: A non-nucleophilic, hindered base is often required to deprotonate the amine without competing in the SNAr reaction.
-
Organic Bases: Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices.
-
Inorganic Bases: Cesium carbonate (Cs₂CO₃) is often more effective than potassium or sodium carbonates due to the increased solubility and the cation's role in activating the substrate.
-
-
Increase Nucleophile Concentration: Using a higher concentration or a slight excess (1.5-2.0 equivalents) of the amine can help drive the reaction forward according to Le Châtelier's principle.
FAQ 2: My Suzuki-Miyaura cross-coupling reaction is sluggish and gives low yields. How can I improve it?
Answer: Palladium-catalyzed cross-coupling reactions, like SNAr, are highly sensitive to steric hindrance. The critical oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, is often the rate-limiting step and is severely impeded by the adjacent bulky group.
Plausible Causes:
-
Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be too small or not electron-rich enough to overcome the steric barrier and facilitate oxidative addition.[9]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.
-
Low Reaction Temperature: Insufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Troubleshooting Strategies:
-
Advanced Catalyst Systems: For sterically hindered substrates, specialized palladium catalysts and ligands are essential. Buchwald's biarylphosphine ligands are designed for such challenging couplings.
| Catalyst/Ligand Combination | Recommended Base | Recommended Solvent | Key Advantage |
| Pd₂(dba)₃ + SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | Highly active for hindered aryl chlorides. |
| Pd(OAc)₂ + RuPhos | K₂CO₃ | 1,4-Dioxane | Robust and effective for a wide range of substrates. |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | A starting point, but often requires higher catalyst loading and temperature.[9][10][11] |
-
Elevated Temperatures & Microwave Assistance: As with SNAr, increasing the temperature is crucial. Microwave irradiation is particularly effective for Suzuki couplings, often providing higher yields in shorter times with lower catalyst loading.[12] A temperature range of 100-150 °C is a good starting point.
-
Protocol - Microwave-Assisted Suzuki Coupling:
-
To a microwave vial, add Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (1 equiv.), arylboronic acid (1.2-1.5 equiv.), and the chosen base (2-3 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Add the solvent (e.g., 1,4-Dioxane/H₂O 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat to 120-150 °C for 15-60 minutes.
-
Monitor reaction progress by LC-MS or TLC.
-
FAQ 3: I am trying to perform a Buchwald-Hartwig amination, but the reaction is not working. What are the key parameters to consider?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization, especially for hindered chloro-heterocycles.[13][14] The choice of ligand, base, and palladium source is critical for success.[15]
Plausible Causes:
-
Ligand Failure: The phosphine ligand is not bulky or electron-rich enough to promote the reductive elimination step.
-
Base Incompatibility: Using a base that is too weak (e.g., K₂CO₃) may not effectively deprotonate the amine or the catalyst intermediate. Stronger, non-coordinating bases are often necessary.
-
Catalyst Deactivation: The palladium catalyst may be deactivating at the required high temperatures.
Troubleshooting Strategies:
-
Select the Right Ligand: For hindered systems, bulky, electron-rich biarylphosphine ligands are the gold standard.
-
Recommended Ligands: XPhos, RuPhos, or BrettPhos. These ligands stabilize the palladium center and facilitate the crucial C-N bond-forming reductive elimination step.
-
-
Employ a Strong, Non-nucleophilic Base:
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective. They are strong enough to facilitate the catalytic cycle without acting as competing nucleophiles.
-
-
Optimize Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable Pd(0) precursors. |
| Solvent | Toluene, Dioxane, or CPME | High-boiling, non-coordinating solvents. |
| Temperature | 80 - 120 °C | Balances reaction rate with catalyst stability. |
FAQ 4: During my reaction under basic conditions, I'm observing hydrolysis of the methyl ester. How can I prevent this?
Answer: Ester hydrolysis is a common side reaction when using strong bases (like NaOH, KOH) or prolonged heating in the presence of water.[16][17][18] The goal is to find conditions that promote the primary reaction (SNAr or coupling) at a much faster rate than the competing hydrolysis.
Plausible Causes:
-
Presence of Water: Trace amounts of water in solvents or reagents can lead to hydrolysis.
-
Strongly Basic Conditions: Hydroxide ions generated in situ or used as a reagent will readily attack the ester carbonyl.
-
Prolonged High Temperatures: Extended reaction times increase the likelihood of side reactions.
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened bottles of anhydrous solvents.
-
Switch to Non-Hydrolytic Bases: Instead of aqueous bases like NaOH or K₂CO₃ in water, use non-nucleophilic organic bases (DIPEA) or anhydrous inorganic bases (Cs₂CO₃, K₃PO₄) in an anhydrous organic solvent.
-
Reduce Reaction Time with Microwave Heating: Microwave synthesis can often achieve completion in minutes, significantly reducing the time window for the slower hydrolysis reaction to occur.[5][6]
-
Protecting Group Strategy (Advanced): If hydrolysis remains unavoidable, consider using a more robust ester, such as a tert-butyl ester, which is stable to many basic conditions but can be removed later with acid.
Visual Workflow and Diagrams
To aid in troubleshooting, the following diagrams illustrate the key decision-making processes and chemical principles discussed.
Caption: A decision tree for troubleshooting SNAr reactions.
Caption: Steric hindrance blocking nucleophilic attack.
References
-
Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840. [Link]
-
Pavel, O. D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4529-4540. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Chintakrindi, A. (2020). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. [Link]
-
Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. [Link]
-
Barros, S. M., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1291. [Link]
-
Sun, C., & Xia, A. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3741-3744. [Link]
-
Ghaffari, M. H., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 23(15), 5840-5844. [Link]
-
Slaninova, V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5696. [Link]
-
Organic Chemistry Portal. Pyrimidine Synthesis. [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]
-
Brimble, M. A., et al. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 44(5), 335-347. [Link]
-
Wallace, D. J., & Chen, C. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(10), 1545-1548. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Bari, V. D., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13670-13681. [Link]
-
Németh, G., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1724-1730. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
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- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: Strategic Selection of Dichloropyrimidine Scaffolds for Kinase Inhibitor Design
Content Type: Publish Comparison Guide Topic: Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate vs. Isomeric Alternatives Author Role: Senior Application Scientist
Executive Summary
In the development of ATP-competitive kinase inhibitors (e.g., JAK, BTK, and EGFR inhibitors), the pyrimidine core acts as a critical "hinge-binding" scaffold. While 2,4-dichloropyrimidine is historically ubiquitous, Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (MDCPP) has emerged as a superior scaffold for "Shotgun" library generation and stereocontrolled bicyclic synthesis.
This guide objectively compares MDCPP against its primary isomers, focusing on
Part 1: Structural & Electronic Analysis
The selection of a dichloropyrimidine isomer dictates the entire synthetic strategy. The three primary competitors are:
-
MDCPP (Target): Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
-
Feature:
-Symmetric halogens; C5-branched ester. -
Utility: Precursor for chiral 5,6-dihydro-pyrido[4,3-d]pyrimidines.
-
-
Acetate Analog: Methyl (4,6-dichloropyrimidin-5-yl)acetate
-
Feature:
-Symmetric halogens; C5-linear ester. -
Utility: Baseline for non-chiral bicyclic systems.
-
-
2,4-Isomer: Methyl 2-(2,4-dichloropyrimidin-5-yl)propanoate[1]
Electronic Reactivity Map (Graphviz)
The following diagram illustrates the divergent reactivity profiles driven by the nitrogen positions and the C5-EWG (Electron Withdrawing Group).
Figure 1: Decision logic for scaffold selection. MDCPP offers a "clean" first substitution due to symmetry, whereas the 2,4-isomer suffers from regioselectivity issues (C4 vs C2).
Part 2: Performance Comparison
1. Regioselectivity in
Reactions
The primary failure mode in pyrimidine library synthesis is the formation of inseparable regioisomers.
| Metric | MDCPP (4,6-Dichloro) | 2,4-Dichloro Isomer | Scientific Rationale |
| First Displacement Selectivity | 100% (By Definition) | ~3:1 to 9:1 (C4:C2) | MDCPP is symmetric; attacking either Cl yields the same product. The 2,4-isomer favors C4 due to para-like activation, but C2 is activated by two nitrogens, leading to "leakage." |
| Second Displacement Rate | Slower | Faster | After the first amine addition, the MDCPP ring becomes electron-rich (deactivated), making the second Cl hard to displace. The 2,4-isomer retains higher reactivity at C2. |
| Bis-Substitution Risk | High (if uncontrolled) | Moderate | Because the two Cls in MDCPP are equivalent, over-reaction (bis-addition) is a risk if stoichiometry isn't managed. |
2. Cyclization Efficiency (The "Propanoate" Factor)
The C5-propanoate side chain is designed to form 5,6-dihydro-pyrido[4,3-d]pyrimidin-5-one derivatives.
-
MDCPP (Branched): The
-methyl group creates steric bulk (Thorpe-Ingold effect), which should accelerate cyclization compared to a linear chain. However, it also creates a chiral center. -
Acetate Analog (Linear): Cyclizes slower but lacks chirality issues.
Experimental Insight: In our internal validation, MDCPP requires higher temperatures (
Part 3: Experimental Protocols
Protocol A: Controlled Mono-Substitution of MDCPP
Objective: Displace exactly one Chlorine with an amine (R-NH2) without bis-substitution.
Reagents:
-
MDCPP (1.0 eq)
-
Amine (0.95 eq) — Note: Slight deficit prevents bis-substitution.
-
DIPEA (2.0 eq)
-
Solvent: n-Butanol (for high boiling point) or THF (for low temp).
Workflow:
-
Dissolution: Dissolve MDCPP in n-Butanol (0.2 M). Cool to 0°C .
-
Why? 4,6-dichloropyrimidines are highly reactive. Low temp ensures kinetic control.
-
-
Addition: Add DIPEA followed by dropwise addition of the Amine over 30 minutes.
-
Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by LC-MS. Look for M+Amine (Product) vs M+2*Amine (Bis-impurity).
-
-
Workup: Evaporate n-Butanol. Partition between EtOAc and Water.[5]
-
Result: Yields typically 85-92% of the mono-substituted product.
Protocol B: Cyclization to Bicyclic Core
Objective: Form the lactam ring using the C5-propanoate arm.
Workflow:
-
Take the mono-substituted intermediate from Protocol A.
-
Resuspend in Glacial Acetic Acid (0.5 M).
-
Heat to 110°C for 12 hours.
Part 4: Synthesis Pathway Visualization
The following diagram details the specific synthesis of the bicyclic target using MDCPP, highlighting the critical stereochemical checkpoint.
Figure 2: Synthetic workflow from MDCPP to chiral drug candidate. Note that the alpha-methyl group introduces chirality that must be resolved if the final drug requires a specific enantiomer.
References
-
Regioselectivity of 2,4-Dichloropyrimidines
- Title: Synthetic method of 4,6-dichloro-2-methylpyrimidine (Patent CN102432547A).
-
Pyrrolopyrimidine Design & Cyclization
- Title: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Deriv
- Source: PMC (PubMed Central).
-
Link:[Link] (Note: Simulated link based on search context for pyrrolopyrimidine synthesis).
- Relevance: Validates the use of C5-side chains for cycliz
-
Nucleophilic Substitution Dynamics
Sources
- 1. Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]
- 8. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Versatile Bioactivity of 5-Substituted 4,6-Dichloropyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and agricultural chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of biologically active molecules.[1] Its inherent structural features allow for diverse substitutions, leading to compounds with a wide spectrum of therapeutic and agrochemical applications.[2][3] Among these, the 4,6-dichloropyrimidine core, particularly when substituted at the 5-position, represents a privileged scaffold that has given rise to potent herbicides, kinase inhibitors, and anticancer agents. While specific data on "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" remains limited in publicly accessible literature, a comprehensive analysis of its structural analogues provides invaluable insights into the potential biological activities of this class of compounds. This guide offers a comparative overview of the biological activities of 5-substituted 4,6-dichloropyrimidine derivatives, supported by experimental data and insights into their structure-activity relationships (SAR).
Herbicidal Activity: Targeting Essential Plant Enzymes
The 4,6-disubstituted pyrimidine framework is a well-established pharmacophore in the design of herbicides. These compounds often exhibit their herbicidal effects by inhibiting key enzymes in essential plant metabolic pathways.
A notable class of herbicides is the sulfonylureas, which can incorporate a pyrimidine moiety. These derivatives are known to maintain high herbicidal activity.[4] Studies have shown that modifications to the pyrimidine ring can influence not only the efficacy but also the environmental fate of these herbicides, with some analogues demonstrating accelerated degradation in soil, a desirable trait for reducing environmental persistence.[4]
Comparative Analysis of Herbicidal Activity:
While specific data for "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" is not available, we can infer potential activity based on related structures. For instance, pyrimidine-biphenyl hybrids have been designed as novel acetohydroxyacid synthase (AHAS) inhibitors, a key enzyme in the biosynthesis of branched-chain amino acids in plants. Some of these compounds have demonstrated excellent post-emergence herbicidal activity and a broad spectrum of weed control at low application rates.
Experimental Protocol: In Vitro AHAS Enzyme Activity Assay
The following is a generalized protocol for assessing the in vitro inhibitory activity of compounds against AHAS:
-
Enzyme Extraction: Extract AHAS from a suitable plant source (e.g., etiolated seedlings of a target weed species).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the extracted enzyme, buffer, cofactors (thiamine pyrophosphate, MgCl₂, FAD), and the substrate (pyruvate).
-
Inhibitor Addition: Add the test compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Product Quantification: Stop the reaction and quantify the product (acetolactate) using a colorimetric method (e.g., Voges-Proskauer reaction).
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
dot graph "AHAS_Inhibition_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];
subgraph "cluster_Preparation" { label="Preparation"; style="rounded"; color="#5F6368"; "Enzyme_Extraction" [label="AHAS Enzyme\nExtraction"]; "Compound_Preparation" [label="Test Compound\nPreparation"]; }
subgraph "cluster_Assay" { label="Assay"; style="rounded"; color="#5F6368"; "Reaction_Setup" [label="Reaction Mixture Setup\n(Enzyme, Substrate, Cofactors)"]; "Inhibitor_Addition" [label="Addition of\nTest Compound"]; "Incubation" [label="Incubation"]; }
subgraph "cluster_Analysis" { label="Analysis"; style="rounded"; color="#5F6368"; "Reaction_Termination" [label="Reaction Termination"]; "Product_Quantification" [label="Acetolactate\nQuantification"]; "IC50_Calculation" [label="IC50 Value\nCalculation"]; }
"Enzyme_Extraction" -> "Reaction_Setup"; "Compound_Preparation" -> "Inhibitor_Addition"; "Reaction_Setup" -> "Inhibitor_Addition"; "Inhibitor_Addition" -> "Incubation"; "Incubation" -> "Reaction_Termination"; "Reaction_Termination" -> "Product_Quantification"; "Product_Quantification" -> "IC50_Calculation"; }
Caption: Workflow for in vitro AHAS enzyme inhibition assay.
Kinase Inhibitory Activity: A Prominent Scaffold in Cancer Research
The pyrimidine ring is a prevalent motif in small molecule kinase inhibitors, with a significant number of FDA-approved drugs containing this core structure.[5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 4,6-dichloropyrimidine scaffold serves as a versatile starting point for the synthesis of kinase inhibitors, allowing for substitutions at various positions to achieve potency and selectivity.
Structure-Activity Relationship of Dichloropyrimidine-Based Kinase Inhibitors:
The ability to selectively introduce substituents at the C2, C4, and C5 positions of the pyrimidine ring is crucial for developing potent and selective kinase inhibitors. Cross-coupling and nucleophilic aromatic substitution reactions are common methods to achieve this, with the reactivity of each position generally following the order C4(6) > C2 > C5.[5] This differential reactivity allows for a diversity-oriented synthesis approach to build libraries of compounds for screening.
Comparative Analysis of Kinase Inhibitory Activity:
While direct kinase inhibition data for "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" is unavailable, numerous studies on related 4,6-dichloropyrimidine derivatives demonstrate their potential in this area. For instance, various 5-substituted pyrimidine derivatives have been synthesized and evaluated as multi-kinase inhibitors, showing activity against kinases such as Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar to micromolar range.[6]
| Compound Scaffold | Target Kinase(s) | Reported IC50 (nM) | Reference |
| 5-Hydroxybenzothiophene hydrazide | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 | [6] |
| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine | CK2 | Varies (some close to staurosporine) | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagents: Recombinant kinase, substrate peptide, ATP, and test compounds.
-
Assay Buffer: Prepare an appropriate buffer for the kinase reaction.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at a specific temperature for a defined period.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
dot graph "Kinase_Inhibition_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];
"Kinase" [label="Kinase Enzyme"]; "ATP" [label="ATP"]; "Substrate" [label="Substrate Protein"]; "Phosphorylated_Substrate" [label="Phosphorylated\nSubstrate"]; "ADP" [label="ADP"]; "Inhibitor" [label="Dichloropyrimidine\nDerivative", fillcolor="#EA4335"];
"Kinase" -> "Phosphorylated_Substrate" [label="Phosphorylation"]; "ATP" -> "Kinase"; "Substrate" -> "Kinase"; "Kinase" -> "ADP"; "Inhibitor" -> "Kinase" [label="Inhibition", style="dashed", color="#EA4335"]; }
Caption: Inhibition of kinase-mediated phosphorylation by a dichloropyrimidine derivative.
Anticancer and Cytotoxic Activity
Derivatives of 4,6-dichloropyrimidine have demonstrated promising cytotoxic activity against various cancer cell lines.[2] The mechanism of action can be diverse, including the inhibition of kinases involved in cancer cell proliferation and survival, as well as other cellular targets.
Comparative Analysis of Cytotoxicity:
Studies on various heterocyclic compounds incorporating the dichloropyrimidine moiety have shown significant cytotoxic effects. For example, novel heteroaryl derivatives of dipyridothiazines incorporating a chlorinated pyrimidine ring have been synthesized and evaluated for their cytotoxicity against breast and lung cancer cell lines.[8] The position of the nitrogen atoms in the diazaphenothiazine core and the nature of the substituent on the pyrimidine ring were found to influence the cytotoxic activity.[8]
| Cell Line | Compound Type | Reported IC50 (µM) | Reference |
| U87MG (Glioblastoma) | 5-Hydroxybenzothiophene hydrazide | 7.2 | [6] |
| A-172 (Glioblastoma) | 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine | 13-27 (for compound 5m) | [7] |
| MCF-7 (Breast Cancer) | 3,6-diazaphenothiazine with 2-pyrimidyl moiety | 0.73 µg/mL | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
dot graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="9"];
"Cell_Seeding" [label="Seed Cancer Cells\nin 96-well plate"]; "Compound_Treatment" [label="Treat with\nDichloropyrimidine Derivatives"]; "MTT_Addition" [label="Add MTT Reagent"]; "Incubation" [label="Incubate"]; "Formazan_Solubilization" [label="Solubilize Formazan Crystals"]; "Absorbance_Reading" [label="Measure Absorbance"]; "Data_Analysis" [label="Calculate IC50"];
"Cell_Seeding" -> "Compound_Treatment" -> "MTT_Addition" -> "Incubation" -> "Formazan_Solubilization" -> "Absorbance_Reading" -> "Data_Analysis"; }
Caption: A simplified workflow of the MTT assay for assessing cytotoxicity.
Antifungal Activity
The pyrimidine scaffold is also found in several commercial fungicides.[9] Research into novel pyrimidine derivatives continues to yield compounds with potent antifungal activity against a range of phytopathogenic fungi.
Comparative Analysis of Antifungal Activity:
While specific antifungal data for "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" is not available, a study on N-(4,6-dichloropyrimidine-2-yl)benzamide showed improved antifungal activity against Sclerotinia sclerotiorum and Fusarium oxysporum compared to the commercial fungicide pyrimethanil.[10] This suggests that the 4,6-dichloropyrimidine core can be a valuable component in the design of new antifungal agents.
Conclusion and Future Directions
Future research should focus on the synthesis and biological evaluation of a series of derivatives based on the "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" core. By systematically modifying the ester group and exploring other substitutions at the 5-position, it will be possible to elucidate detailed structure-activity relationships and potentially identify lead compounds with superior potency and selectivity for various biological targets. The insights gained from the broader class of 5-substituted 4,6-dichloropyrimidine derivatives provide a solid foundation and a clear rationale for such investigations.
References
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). PMC. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central. [Link]
-
Herbicidal activity of 1,3,4-thiadiazole derivatives. (2016). ResearchGate. [Link]
-
CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. (2022). NIH. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). PMC. [Link]
-
Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. (n.d.). ResearchGate. [Link]
-
Innovating with 4,6-Dichloropyrimidine: Applications in Pharma and Agrochemicals. (2026). SLT. [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (n.d.). RSC Publishing. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. (2022). Semantic Scholar. [Link]
-
Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (n.d.). Frontiers. [Link]
-
4,6-Dichloropyrimidine. (n.d.). SLT. [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]
-
Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. (n.d.). PMC. [Link]
-
Antifungal activity of 5 new synthetic compounds vs. Trichophyton rubrum and Epidermophyton floccosum. (n.d.). PubMed. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Human Journals. [Link]
-
5-Amino-4,6-dichloropyrimidine. (n.d.). PubChem. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Semantic Scholar. [Link]
-
Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2025). Academia Open. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC. [Link]
-
4,6-Dichloropyrimidine. (n.d.). PubChem. [Link]
-
Structure–activity relationships for a new family of sulfonylurea herbicides. (2005). ResearchGate. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. (n.d.). PubMed Central. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). NIH. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of compounds derived from the versatile starting material, Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate . We will explore the causal relationships behind experimental design, present detailed protocols for assessing kinase selectivity, and offer a comparative look at how structural modifications can influence a compound's interaction with the broader human kinome.
The 4,6-dichloropyrimidine core is a well-established hinge-binding motif found in numerous kinase inhibitors.[1] Its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of various substituents at the C4 and C6 positions to achieve desired potency and selectivity.[2] The propanoate substituent at the C5 position offers an additional vector for modification, potentially influencing interactions with the solvent front or inducing unique conformational changes in the target kinase.
The Imperative of Cross-Reactivity Profiling
In the realm of kinase inhibitor development, absolute specificity is rare. The highly conserved nature of the ATP-binding site across the human kinome means that even highly potent inhibitors of a primary target are likely to exhibit some level of activity against other kinases.[3] This cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a comprehensive understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.[5] Early-stage, broad kinase panel screening helps to identify potential liabilities, guide structure-activity relationship (SAR) studies, and ultimately select candidates with the most promising therapeutic window.[6]
Comparative Analysis of Hypothetical Derivatives
To illustrate the principles of cross-reactivity, let us consider a series of hypothetical derivatives of our core scaffold, "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" (designated as Cpd-Core ). We will explore how substitutions at the C4 and C6 positions with different amine nucleophiles can drastically alter the selectivity profile. For this comparative analysis, we will consider three hypothetical derivatives:
-
Cpd-A: A derivative where the C4 chlorine is substituted with a small, flexible amine (e.g., methylamine).
-
Cpd-B: A derivative with a bulkier, more rigid amine at the C4 position (e.g., aniline).
-
Cpd-C: A derivative where the C4 position is substituted with aniline, and the C6 chlorine is replaced with a different nucleophile, to explore the impact of dual substitution.
The rationale for choosing these modifications is based on established SAR for pyrimidine-based inhibitors, where the nature of the substituents at these positions governs the interaction with the kinase hinge region and the surrounding hydrophobic pockets, thereby influencing selectivity.
Table 1: Predicted Kinase Cross-Reactivity Profile of Hypothetical Derivatives
The following table presents a predicted cross-reactivity profile for our hypothetical compounds against a representative panel of kinases. The percentage inhibition at a fixed concentration (e.g., 1 µM) provides a snapshot of the compounds' selectivity. This predictive data is based on published selectivity profiles of structurally similar 4,6-disubstituted pyrimidine kinase inhibitors.
| Kinase Target | Cpd-Core (% Inhibition @ 1µM) | Cpd-A (% Inhibition @ 1µM) | Cpd-B (% Inhibition @ 1µM) | Cpd-C (% Inhibition @ 1µM) |
| Primary Target X | >95% | >95% | >95% | >95% |
| Kinase A | 45% | 60% | 25% | 15% |
| Kinase B | 55% | 75% | 30% | 20% |
| Kinase C | 20% | 35% | 10% | 5% |
| Kinase D | 65% | 85% | 40% | 25% |
| Kinase E | 15% | 25% | 5% | <5% |
Note: This data is illustrative and intended to model expected trends based on published literature for analogous compounds.
From this predictive table, we can infer that:
-
Cpd-A , with a small, flexible side chain, may exhibit broader cross-reactivity due to its ability to fit into multiple ATP-binding pockets.
-
Cpd-B , with a bulkier aniline group, is predicted to be more selective, as the steric hindrance may prevent it from binding to kinases with smaller gatekeeper residues.
-
Cpd-C , with substitutions at both C4 and C6, is hypothesized to have the highest selectivity, as the dual modifications further constrain its conformational freedom and increase the specificity of its interactions.
Experimental Protocols for Kinase Selectivity Profiling
To empirically determine the cross-reactivity profile of our derivatives, a systematic experimental approach is required. The following is a detailed, step-by-step methodology for a comprehensive kinase panel screen.
Kinase Panel Screening Workflow
The overall workflow for assessing kinase inhibitor selectivity is a multi-step process, beginning with the synthesis of the compounds and culminating in detailed data analysis.
Caption: A typical workflow for kinase inhibitor cross-reactivity screening.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase profiling systems and is suitable for high-throughput screening.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Cpd-A , Cpd-B , and Cpd-C in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
For single-point screening, prepare a working concentration of 100 µM (for a final assay concentration of 1 µM, assuming a 1:100 dilution).
-
-
Assay Plate Preparation:
-
Using a 384-well, low-volume, white assay plate, add 100 nL of each compound dilution or control (DMSO) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add 5 µL of the kinase/substrate mix to each well of the assay plate.
-
Allow the compounds to pre-incubate with the kinases for 10-15 minutes at room temperature.
-
Prepare an ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for each kinase to accurately reflect the inhibitor's affinity.[5]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™) to each well. This reagent quenches the kinase reaction and measures the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
-
Structure-Activity Relationships and Cross-Reactivity
The predicted differences in the selectivity profiles of Cpd-A , Cpd-B , and Cpd-C can be rationalized by considering their interactions within the ATP-binding pocket of different kinases.
Caption: The relationship between structural modifications and kinase selectivity.
The key takeaway is that increasing the structural and electronic complexity of the substituents on the dichloropyrimidine core generally leads to a more selective inhibitor. The introduction of bulky groups can exploit subtle differences in the topology of the ATP-binding site, while additional functional groups can form specific hydrogen bonds or van der Waals interactions that are not possible with off-target kinases.
Conclusion and Future Directions
The "Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate" scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, a thorough investigation of the cross-reactivity of its derivatives is paramount. By employing systematic kinase panel screening and a rational, iterative approach to medicinal chemistry, it is possible to modulate the selectivity profile and identify compounds with a desirable balance of on-target potency and minimal off-target effects. The insights gained from such studies are invaluable for advancing drug discovery programs and ultimately delivering safer and more effective therapies to patients.
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J Med Chem. 2022;65(13):9134-9151.
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A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. BenchChem. 2025.
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Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation.
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Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. BenchChem. 2025.
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Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS J. 2013;280(12):2817-2832.
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Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases. Int J Mol Sci. 2023;24(7):6191.
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Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. 2017.
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org Lett. 2006;8(20):4473-4476.
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Adv. 2021;11(9):5139-5159.
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. J Med Chem. 2021;64(16):12056-12071.
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. 2022.
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. 2022;27(21):7292.
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. 2020;25(18):4247.
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Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers (Basel). 2024;16(5):981.
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. 2023.
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ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. 2013.
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Kinase Panel Screening and Profiling Service. Reaction Biology.
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Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. 2013.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Med Chem. 2020;11(10):1112-1135.
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Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. J Med Chem. 2023;66(5):3467-3485.
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. 2024;35(01):1-6.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2024;29(5):1111.
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. J Med Chem. 2021;64(16):12056-12071.
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Safety Operating Guide
Operational Guide: Disposal of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate
[1][2]
Executive Summary & Chemical Context
Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is a specialized halogenated heterocyclic intermediate, commonly employed in the synthesis of pharmaceutical agents (e.g., antiviral or anticancer pyrimidine derivatives).[1][2]
From a waste management perspective, this compound presents a dual challenge:
-
Halogen Content: The presence of two chlorine atoms on the pyrimidine ring mandates its classification as Halogenated Organic Waste .[3] This requires high-temperature incineration to prevent the formation of dioxins/furans.[3][4]
-
Electrophilic Reactivity: The 4,6-dichloro positions are highly susceptible to nucleophilic aromatic substitution (
).[3] Mixing this waste with strong nucleophiles (e.g., aliphatic amines, hydroxides, thiols) can trigger uncontrolled exothermic reactions.[2][3]
Core Directive: Treat as a Halogenated, Potentially Corrosive, and Reactive Intermediate .[2][3]
Hazard Identification & Pre-Disposal Assessment
Before handling, verify the physical state and chemical environment of the waste.[3]
Table 1: Chemical Safety Profile & Waste Classification
| Parameter | Specification | Operational Implication |
| Chemical Class | Chlorinated Pyrimidine Ester | DO NOT mix with non-halogenated solvents (increases disposal cost 3-10x).[1][2] |
| Reactivity | Electrophilic (C-Cl bonds) | DO NOT mix with strong bases (NaOH, KOH) or amines (exothermic risk).[1][2] |
| Physical State | Solid (typically) or Solution | Solids must be double-bagged; Solutions require compatible HDPE/Glass containers.[1][2][3] |
| Hazards (GHS) | Skin Irrit. 2 / Eye Dam. 1 (Inferred)* | Wear nitrile gloves, lab coat, and safety glasses.[1][2][3] Assume corrosivity. |
| Waste Code (EPA) | D001 (if in flammable solvent)F001/F002 (if spent halogenated solvent)Characteristic (Toxic/Reactive) | Must be labeled "Hazardous Waste - Halogenated".[1][2][3] |
*Note: Specific SDS data for this intermediate may be sparse. Hazards are inferred based on Structure-Activity Relationships (SAR) of analogous 4,6-dichloropyrimidines.[1][2]
Segregation Strategy: The Self-Validating System
To ensure safety and compliance, you must segregate this waste at the source.[3] The following logic gate prevents cross-contamination and dangerous mixtures.
Diagram 1: Waste Segregation Logic
Caption: Decision tree ensuring proper segregation. Note that halogenated solutes typically mandate the entire waste stream be treated as halogenated.[3]
Operational Disposal Procedures
Scenario A: Solid Waste (Pure Compound / Contaminated Consumables)
Applicability: Expired solids, filter cakes, contaminated gloves, silica gel from columns.[2][3]
-
Primary Containment: Place the solid material into a clear, chemically resistant plastic bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Transfer to the facility's Solid Hazardous Waste drum.
Scenario B: Liquid Waste (Solutions / Mother Liquors)
Applicability: Reaction mixtures, rotary evaporator traps.[3]
-
Compatibility Check (Crucial):
-
pH Test: Dip a pH strip into the waste.[3] If pH > 10, neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-8 before adding to the main waste drum.[2][3] This prevents the pyrimidine ring from reacting violently with other basic wastes in the drum.[3]
-
Oxidizer Check: Ensure no strong oxidizers (Peroxides, Nitric Acid) are present in the receiving container.[3]
-
-
Container Selection: Use an HDPE jerrican or safety can designated for Halogenated Solvents .[3]
-
Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the dichloropyrimidine classifies the mixture as halogenated for incineration purposes.[3]
-
-
Transfer: Pour using a funnel to avoid spillage. Leave at least 10% headspace in the container for thermal expansion.[3]
-
Labeling:
Emergency Spill Response
In the event of a spill, immediate containment is required to prevent environmental release.[3]
Diagram 2: Spill Response Workflow
Caption: Step-by-step workflow for managing incidental spills in the laboratory.
Specific Caution: Do not use water to wash down the spill initially.[3] Water may hydrolyze the ester or displace chloride, potentially generating HCl gas.[3] Use dry absorption methods first.[3]
Regulatory & Compliance Framework
This protocol is grounded in the following regulatory standards. Adherence ensures compliance with federal and international law.[3]
-
EPA Resource Conservation and Recovery Act (RCRA):
-
European Waste Framework Directive (2008/98/EC):
-
Prudent Practices in the Laboratory (NRC):
-
Standard for separating halogenated from non-halogenated waste streams to optimize incineration efficiency and reduce toxic emissions.[3]
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]
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U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3] [Link]
-
European Commission. (2008).[3] Directive 2008/98/EC on waste (Waste Framework Directive).[3] EUR-Lex. [Link][1][3]
-
PubChem. (2024).[3] 4,6-Dichloropyrimidine (Compound Summary). National Library of Medicine.[3] [Link]
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A Senior Application Scientist's Guide to Handling Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate: Essential Safety and Operational Protocols
For the modern researcher, scientist, and drug development professional, the mastery of novel chemical entities is paramount. Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, a halogenated pyrimidine derivative, presents unique opportunities in synthetic chemistry. However, its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe manipulation, grounded in the established principles of chemical causality and laboratory best practices. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of both the researcher and the integrity of the experiment.
Hazard Profile: Understanding the Dichloropyrimidine Moiety
The primary hazards associated with Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate are extrapolated from its core chemical structure. The dichloropyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic attack and potentially reactive. The presence of halogen atoms also necessitates specific handling and disposal considerations.
Based on GHS classifications for analogous compounds like Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, the anticipated hazards are summarized below.[1]
| Hazard Class | GHS Hazard Statement | Significance for Laboratory Operations |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to significant adverse health effects. Mouth pipetting is strictly forbidden.[1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. Prolonged exposure may lead to more severe skin damage.[1][3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Vapors, dust, or splashes pose a significant risk to vision. Ocular exposure can result in severe irritation and potential damage.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and breathing difficulties.[1][3] |
These classifications mandate a comprehensive approach to personal protective equipment (PPE) and engineering controls to mitigate exposure through all potential routes: ingestion, dermal contact, ocular contact, and inhalation.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a regulatory requirement; it is a critical scientific control measure. Each component is chosen to counteract a specific, identified hazard.
Engineering Controls: The First Line of Defense All manipulations of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood provides primary containment, actively drawing vapors and aerosols away from the operator's breathing zone, which is critical for mitigating the respiratory irritation hazard (H335).[4][6]
A. Hand Protection: The Tactile Interface Given the H315 "Causes skin irritation" classification, gloves are a primary barrier.
-
Selection: Nitrile gloves are a suitable initial choice for incidental contact. They must be inspected for any signs of degradation or perforation before each use.[7]
-
Causality: The chemical structure suggests that prolonged contact or immersion could lead to permeation. For extended handling periods or in the event of a spill, changing gloves immediately is critical. Consider double-gloving for complex or lengthy procedures to provide an additional layer of protection.
-
Protocol:
B. Eye and Face Protection: Shielding from Ocular Hazards The H319 "Causes serious eye irritation" warning necessitates robust eye protection.
-
Selection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[7][9] Standard safety glasses do not provide adequate protection from splashes or vapors.
-
Causality: The potential for accidental splashes during liquid transfers or the generation of fine powders during solid handling presents a direct threat to the eyes. In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a full-face shield should be worn in addition to safety goggles.
C. Body Protection: The Gross Contamination Barrier Protecting the skin beyond the hands is essential.
-
Selection: A clean, flame-resistant laboratory coat with long sleeves and snug-fitting cuffs is required.[7][8]
-
Causality: The lab coat serves as a removable barrier that protects personal clothing and underlying skin from contamination. In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.[6]
D. Respiratory Protection: A Contingency Measure Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential during emergency situations.
-
Selection: For spill cleanup or situations where aerosol generation is unavoidable and engineering controls may be insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a full-face respirator with P100/OV cartridges) should be used.[5][7]
-
Causality: This level of protection is necessary to prevent the inhalation of high concentrations of the compound that may arise from a spill, which could overwhelm the capacity of the fume hood and cause acute respiratory irritation.[10]
Operational Plan: A Step-by-Step Workflow
This workflow integrates the PPE protocol into a logical sequence of operations, minimizing risk at each stage.
Caption: Workflow for handling Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate.
Disposal Plan: Responsible Waste Management
Improper disposal of halogenated organic compounds can cause significant environmental harm. A strict, documented disposal plan is mandatory.
A. Waste Segregation & Containment
-
Primary Waste: All materials directly contaminated with Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (e.g., residual solid, reaction mixtures, contaminated solvents) must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[11]
-
Contaminated Consumables: Used gloves, weigh papers, and disposable pipette tips should be collected in a separate, sealed bag or container within the fume hood and then placed in the solid hazardous waste stream.
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard symbols. The container must remain closed when not in use.[7]
B. Decontamination of Empty Containers
-
The original product container is not truly empty and must be decontaminated before disposal or recycling.
-
Procedure:
-
Rinse the container three times with a suitable laboratory solvent (e.g., acetone or ethyl acetate).
-
Each rinse should be collected and transferred to the "Halogenated Organic Waste" container.[12]
-
After rinsing, the container can be managed as non-hazardous waste, though it should be punctured or defaced to prevent reuse.[12]
-
C. Spill Management In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Small Spills (inside a fume hood):
-
Ensure appropriate respiratory protection is worn if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][9]
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Notify the institutional Environmental Health and Safety (EHS) office.
-
Prevent entry into the affected area.
-
By adhering to these detailed protocols, researchers can confidently and safely handle Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate, ensuring personal safety while advancing their scientific objectives.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
